Lincomycin hydrochloride monohydrate

Catalog No.
S533200
CAS No.
7179-49-9
M.F
C18H37ClN2O7S
M. Wt
461.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin hydrochloride monohydrate

CAS Number

7179-49-9

Product Name

Lincomycin hydrochloride monohydrate

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C18H37ClN2O7S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1

InChI Key

LFZGYTBWUHCAKF-DCNJEFSFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl

The exact mass of the compound Lincomycin hydrochloride monohydrate is 460.201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lincomycin hydrochloride monohydrate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The table below details its molecular targets and the consequences of this binding:

Aspect of Mechanism Detailed Description
Molecular Target 23S rRNA of the 50S bacterial ribosomal subunit [1] [2].
Binding Site Binds to the A- and P-sites of the peptidyl transferase center, acting as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA [1].
Primary Effect Predominantly bacteriostatic; inhibits the formation of peptide bonds and the initial translocation step, preventing elongation of the peptide chain [1] [2].
Chemical Groups Involved The sugar moiety, α-methylthiolincosamine (α-MTL), forms hydrogen bonds with nucleotides A2058, A2059, and G2505 of the 23S rRNA [1].

This mechanism is illustrated in the following diagram:

Lincomycin Lincomycin Ribosome50S 50S Ribosomal Subunit (23S rRNA) Lincomycin->Ribosome50S Binds to A-site and P-site Inhibition Inhibition of: - Peptide Bond Formation - Translocation Ribosome50S->Inhibition Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic

Lincomycin binds the 50S ribosomal subunit, inhibiting protein synthesis.

Resistance Mechanisms

Bacterial resistance to lincomycin is a significant clinical concern. The primary mechanism involves ribosomal modification, and cross-resistance with other antibiotic classes is common.

Resistance Methylation Enzymatic Methylation of A2058 (23S rRNA) Resistance->Methylation AlteredBinding Altered Ribosome Binding Site Methylation->AlteredBinding MLSB Cross-Resistance (MLSB Phenotype): Macrolides, Lincosamides, Streptogramin B AlteredBinding->MLSB

Primary resistance to lincomycin occurs via ribosomal methylation.

Pharmacological & Susceptibility Data

For research and development purposes, understanding the pharmacokinetics and susceptibility profile is essential. The following tables summarize key quantitative data.

Table 1: Key Pharmacokinetic Parameters (IV/IM Administration in Adults) [1] [2] [3]

Parameter Value (Mean) Conditions / Notes
Half-life (t½) 5.4 ± 1.0 hours Prolonged in hepatic/renal impairment [2].
Volume of Distribution 63.8 - 105.1 L Dose-dependent increase [1].
Clearance 9.9 - 11.8 L/h Dose-dependent increase [1].
Protein Binding 28% - 86% Concentration-dependent, saturable binding [1].
Urinary Excretion 1.8% - 30.3% Highly variable [2].

Table 2: In Vitro Susceptibility (MIC) for Key Pathogens [1] [2] [3]

Bacterial Pathogen MIC Range (μg/mL) Clinical Relevance / Notes
Staphylococcus aureus 0.2 - 32.0 Primary target; resistance common [3].
Streptococcus pneumoniae 0.05 - 0.4 Primary target [2] [3].
Streptococcus pyogenes 0.04 - 0.8 Primary target [3].

Experimental Insights: Subinhibitory Effects

Beyond its direct antibacterial action, lincomycin at subinhibitory concentrations (below the MIC) has been shown to have a "hormetic effect," potentiating the production of secondary metabolites in Streptomyces strains [4].

  • Induction of Antibiotic Production: In Streptomyces coelicolor, lincomycin at 1/10 of the MIC markedly increased the expression of the actII-ORF4 regulatory gene, leading to overproduction of the blue-pigmented antibiotic actinorhodin (ACT) [4].
  • Activation of Cryptic Pathways: In Streptomyces lividans, subinhibitory concentrations (1/12 or 1/3 of the MIC) induced the production of abundant antibacterial compounds, including novel congeners of calcium-dependent antibiotics, which were not detected in standard cultures [4].
  • Proteomic and Metabolic Changes: This phenomenon was linked to altered cytoplasmic protein profiles, including changes in the levels of FoF1 ATP synthase subunits, and a resultant increase in intracellular ATP levels, suggesting a global shift in cellular physiology [4].

Experimental Protocol: Assessing Subinhibitory Effects

The following methodology can be used to investigate the effects of subinhibitory concentrations of lincomycin on bacterial gene expression and secondary metabolite production [4].

  • Determine the Minimum Inhibitory Concentration (MIC)

    • Prepare a series of culture plates or liquid media containing lincomycin in a doubling dilution series.
    • Directly inoculate with bacterial spores (e.g., Streptomyces strains).
    • Incubate at the optimal growth temperature (e.g., 30°C for Streptomyces).
    • Define the MIC as the lowest drug concentration that nearly completely inhibits growth.
  • Culture with Subinhibitory Concentrations

    • Media: Use a defined production medium like Modified R5 (MR5) agar or liquid medium.
    • Inoculum: Inoculate with approximately 1x10^5 to 1x10^6 spores.
    • Inducer: Supplement the experimental media with lincomycin at calculated subinhibitory concentrations (e.g., 1/3, 1/10, or 1/12 of the predetermined MIC). Maintain a control culture without the antibiotic.
    • Incubation: Incubate plates or flasks at 30°C for a specified period (e.g., 7 days).
  • Analyze the Output

    • Direct Assessment: For pigmented antibiotics like actinorhodin, directly assess production by visual inspection or quantitative extraction from agar plugs followed by spectrophotometric measurement.
    • Bioassay: To detect novel or broad antibacterial activity, use an agar plug diffusion assay against a susceptible test organism (e.g., Bacillus subtilis).
    • Chromatography: Analyze culture extracts via High-Performance Liquid Chromatography (HPLC) to profile and identify novel secondary metabolites.
    • Proteomics: Compare cytoplasmic protein profiles from treated and control cells via 2D gel electrophoresis to identify differentially expressed proteins.

Important Safety and Clinical Considerations

  • Serious Infections and Allergies: Its use is reserved for serious infections caused by susceptible Gram-positive bacteria and is typically a choice for patients with a penicillin allergy or for whom penicillin is inappropriate [1] [2] [5].
  • Boxed Warning: CDAD: Use of lincomycin has been associated with Clostridioides difficile-associated diarrhea (CDAD), which can range from mild diarrhea to fatal colitis. This risk necessitates reserving the drug for severe infections where less toxic alternatives are unsuitable [2] [5].
  • Administration Precautions: The intravenous formulation must be diluted and infused over at least 60 minutes. Rapid intravenous bolus administration can cause severe cardiopulmonary reactions [2].

References

Lincomycin hydrochloride monohydrate biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Enzymes in Lincomycin A Biosynthesis

Enzyme Function / Catalyzed Reaction Pathway Section
LmbB2 [1] Tyrosine hydroxylation to form 3,4-dihydroxyphenylalanine (DOPA); first step of the amino acid branch. Propylproline Moiety
LmbB1 [1] Catalyzes the 2,3-extradiol cleavage of the DOPA aromatic ring. Propylproline Moiety
LmbR [2] Transaldolase; forms the C8-backbone via a transaldol reaction using D-ribose-5-phosphate and D-fructose-6-phosphate. Octose Sugar Core (MTL)
LmbN [2] Isomerase; converts the initial 2-keto C8-sugar (octulose 8-phosphate) to D-erythro-α-D-gluco-octose 8-phosphate. Octose Sugar Core (MTL)
LmbM, LmbL, LmbZ, LmbS [3] [4] A four-enzyme set that completes the sugar core; catalyzes 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination. Octose Sugar Core (MTL)
LmbT, LmbC, LmbV, LmbF, LmbG [4] Handle sulfur incorporation, intermediate transacylation, deamination, and final S-methylation to form the mature thiosugar (MTL). Octose Sugar Core (MTL)
Condensation & Methylation [1] Unspecified enzymes catalyze the condensation of the propylproline and MTL moieties, followed by a final N-methylation. Final Assembly

To better understand how these components work together, the following diagram maps the complete biosynthetic pathway from the initial precursors to the final antibiotic, lincomycin A.

lincomycin_biosynthesis cluster_0 Octose Sugar Core (MTL) Biosynthesis cluster_1 Amino Acid (Propylproline) Biosynthesis D_R5P D_R5P LmbR LmbR D_R5P->LmbR D_F6P D_F6P Tyrosine Tyrosine LmbB2 LmbB2 Tyrosine->LmbB2 Octulose 8-P Octulose 8-P LmbR->Octulose 8-P LmbN LmbN Octulose 8-P->LmbN D-erythro-α-D-gluco-Octose 8-P D-erythro-α-D-gluco-Octose 8-P LmbN->D-erythro-α-D-gluco-Octose 8-P LmbP, LmbK, LmbO LmbP, LmbK, LmbO D-erythro-α-D-gluco-Octose 8-P->LmbP, LmbK, LmbO GDP-D-erythro-α-D-gluco-Octose (11) GDP-D-erythro-α-D-gluco-Octose (11) LmbP, LmbK, LmbO->GDP-D-erythro-α-D-gluco-Octose (11) LmbM, LmbL, LmbZ, LmbS LmbM, LmbL, LmbZ, LmbS GDP-D-erythro-α-D-gluco-Octose (11)->LmbM, LmbL, LmbZ, LmbS GDP-D-α-D-lincosamide (12) GDP-D-α-D-lincosamide (12) LmbM, LmbL, LmbZ, LmbS->GDP-D-α-D-lincosamide (12) LmbT, LmbC, LmbV, LmbF, LmbG LmbT, LmbC, LmbV, LmbF, LmbG GDP-D-α-D-lincosamide (12)->LmbT, LmbC, LmbV, LmbF, LmbG Methylthiolincosamide (MTL) Methylthiolincosamide (MTL) LmbT, LmbC, LmbV, LmbF, LmbG->Methylthiolincosamide (MTL) Condensation & N-Methylation Condensation & N-Methylation Methylthiolincosamide (MTL)->Condensation & N-Methylation Condensation DOPA DOPA LmbB2->DOPA LmbB1 LmbB1 DOPA->LmbB1 Yellow Product (4*) Yellow Product (4*) LmbB1->Yellow Product (4*) Multiple Steps Multiple Steps Yellow Product (4*)->Multiple Steps 4-n-Propyl-L-Proline (PPL) 4-n-Propyl-L-Proline (PPL) Multiple Steps->4-n-Propyl-L-Proline (PPL) 4-n-Propyl-L-Proline (PPL)->Condensation & N-Methylation Condensation Lincomycin A Lincomycin A Condensation & N-Methylation->Lincomycin A

Visual summary of the bifurcated biosynthetic pathway of Lincomycin A in Streptomyces lincolnensis [3] [4] [1].

Detailed Pathway Mechanism

The pathway involves two main branches that synthesize distinct parts of the molecule before final assembly.

  • Construction of the Octose Sugar Core (Methylthiolincosamide, MTL)

    • Backbone Formation: The unusual C8-sugar backbone is formed from primary metabolites. The transaldolase LmbR uses D-ribose 5-phosphate as a C5 acceptor and D-fructose 6-phosphate (or D-sedoheptulose 7-phosphate) as a C3 donor, creating octulose 8-phosphate [2].
    • Isomerization: The enzyme LmbN then catalyzes a 1,2-tautomerization (isomerization) of octulose 8-phosphate to yield D-erythro-α-D-gluco-octose 8-phosphate, a key intermediate [2].
    • Core Maturation (The "Missing Link"): A critical four-enzyme subpathway converts the intermediate GDP-D-erythro-α-D-gluco-octose into GDP-D-α-D-lincosamide. This process involves LmbM (catalyzing dual epimerizations), LmbL and LmbZ (together performing a 6,8-dehydration), and LmbS (a PLP-dependent transaminase performing the final 6-transamination) [3] [4].
    • Sulfur Incorporation and Final Steps: A series of steps incorporates the sulfur atom and finalizes the thiosugar structure. This includes substitution reactions, amidation, and the final S-methylation by LmbG to form the mature Methylthiolincosamide (MTL) core [4].
  • Biosynthesis of the Amino Acid Moiety (Propylproline)

    • Initial Hydroxylation: The first committed step is the hydroxylation of L-tyrosine to form 3,4-dihydroxyphenylalanine (DOPA), catalyzed by LmbB2. This enzyme is an unusual heme-containing protein, distinct from typical tyrosine hydroxylases or P450 enzymes [1].
    • Ring Cleavage and Subsequent Steps: The enzyme LmbB1 then performs a 2,3-extradiol cleavage of the DOPA aromatic ring [1]. While the complete sequence of intermediates is not fully elucidated, this branch ultimately yields 4-n-propyl-L-proline (PPL), which is condensed with the sugar core.

Experimental Insights

The elucidation of this pathway has relied on sophisticated genetic and biochemical methods.

  • In Vitro Reconstitution of the Octose Core Pathway: The functions of the enzymes LmbR and LmbN were confirmed by cloning and heterologously expressing their genes in E. coli. The purified enzymes were then incubated with their proposed substrates (D-ribose-5-phosphate and D-fructose-6-phosphate). The reaction products were analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and compared to chemically synthesized standards to identify the resulting octose 8-phosphate intermediate [2].
  • Characterizing the "Missing Link": To resolve the final obscure steps, researchers heterologously expressed the genes lmbM, lmbL, ccbZ, and ccbS (homologs of lmbZ and lmbS) in E. coli. The purified enzymes were incubated in various combinations with the substrate GDP-D-erythro-α-D-gluco-octose (11) and necessary cofactors (e.g., NAD⁺). The reaction mixtures were analyzed via HPLC with a specialized column (Dionex CarboPac PA1) to separate and identify the sugar-nucleotide intermediates, thereby mapping the sequence of epimerization, dehydration, and transamination [4].
  • Biochemical Characterization of LmbB2: The tyrosine hydroxylase LmbB2 was overexpressed in E. coli as a fusion protein (with either maltose-binding protein or a hexahistidine tag) and purified using affinity chromatography. Its activity was confirmed by incubating the purified enzyme with L-tyrosine and the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), and analyzing for the production of DOPA. Advanced spectroscopic methods (absorption spectrometry, Soret band-excited Raman spectroscopy) were used to identify it as a heme protein with a unique iron coordination [1].

Key Takeaways for Researchers

  • A Complete Pathway: As of a pivotal 2020 study, the entire biosynthetic pathway for lincomycin A is considered fully elucidated, resolving the long-standing questions around the maturation of its thiooctose core [3] [4].
  • Enzyme Sophistication: The pathway highlights the remarkable catalytic versatility of the involved enzymes, particularly the multi-functional epimerase LmbM and the coupled dehydration mechanism of LmbL and LmbZ [4].
  • Potential for Engineering: The detailed genetic and biochemical knowledge of the lmb gene cluster opens up possibilities for using metabolic engineering in Streptomyces lincolnensis to increase lincomycin yields or to produce novel analogs through pathway engineering [5].

References

Lincomycin hydrochloride monohydrate solubility

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Table

The following table compiles the experimental solubility data for lincomycin hydrochloride monohydrate from different laboratory chemical suppliers.

Solvent Solubility (mg/mL) Solubility (mM) Test Temperature Source
Water 29.3 mg/mL ~63.6 mM 25°C DrugBank [1]
Water 50 mg/mL ~108.5 mM 25°C MedChemExpress (in-house test) [2]
DMSO 92 mg/mL ~199.6 mM 25°C Selleckchem (in-house test) [3]
DMSO ≥ 100 mg/mL ≥ 216.9 mM 25°C MedChemExpress (in-house test) [2]

Experimental Solubility Protocols

For reliable preparation of stock solutions, here are detailed methodologies based on supplier instructions.

  • Preparation of Aqueous Stock Solutions:

    • From [2]: To prepare a 50 mg/mL solution in water, add 50 mg of this compound to 1 mL of water. Solubilization can be aided by using an ultrasonic bath. After dissolution, the solution can be sterilized by filtration through a 0.22 µm filter [2].
    • From [4]: The supplier simply states that the compound is "very soluble in water," corroborating the high solubility observed in other sources [4].
  • Preparation of DMSO Stock Solutions:

    • From [3]: A stock solution of 92 mg/mL can be prepared by dissolving 92 mg of the compound in 1 mL of DMSO. It is important to note that the actual solubility may vary slightly between batches [3].
    • From [2]: Their in-house testing indicates solubility exceeds 100 mg/mL in DMSO. However, they caution that DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility over time. Therefore, it is recommended to use newly opened DMSO for preparing high-concentration stock solutions [2].
  • Preparation for In Vivo Studies:

    • From [2]: If the stock solution needs to be administered to animals, it can be further diluted with saline. For example, to use a 25 mg/mL DMSO stock for in vivo work, you might mix 100 µL of this stock with 900 µL of saline to achieve the desired concentration, depending on the experimental design [2].

Key Technical Considerations

For your research and development work, please keep the following points in mind:

  • Handling and Storage: The compound is typically shipped and can be stored at room temperature. For long-term storage of powder and stock solutions, it is recommended to keep the material in a sealed container away from moisture. One supplier suggests specific storage conditions of 4°C for the solid powder, and -80°C for DMSO stock solutions for up to 6 months [2] [3].
  • Batch-to-Batch Variation: As noted by one supplier, "Selleck tests the solubility of all compounds in-house, and the actual solubility may differ slightly from published values. This is normal and is due to slight batch-to-batch variations" [3]. It is good practice to confirm solubility with your specific lot.
  • Solubility Prediction Context: While machine learning models for solubility prediction are advancing [5] [6] [7], the data provided here is derived from direct experimental measurements, which is more reliable for specific, well-characterized compounds like this one.

Experimental Workflow Visualization

The workflow for preparing and using stock solutions, based on the provided protocols, can be visualized as follows:

G Start Start Weigh Weigh compound Start->Weigh ChooseSolvent Choose Solvent Weigh->ChooseSolvent SolvateWater Add to Water (e.g., 50 mg/mL) ChooseSolvent->SolvateWater  For aqueous  solutions SolvateDMSO Add to DMSO (e.g., 100 mg/mL) ChooseSolvent->SolvateDMSO  For DMSO  stock Sonicate Agitate/Sonicate SolvateWater->Sonicate SolvateDMSO->Sonicate FilterAq Filter sterilize (0.22 µm) Sonicate->FilterAq  Aqueous solution Aliquot Aliquot solution Sonicate->Aliquot  DMSO stock FilterAq->Aliquot Store Store appropriately Aliquot->Store InVitro In Vitro Use Store->InVitro Dilute Dilute with saline Store->Dilute  For in vivo InVivo In Vivo Use Dilute->InVivo

This diagram outlines the core steps for preparing stock solutions of this compound.

References

Lincomycin hydrochloride monohydrate origin Streptomyces lincolnensis

Author: Smolecule Technical Support Team. Date: February 2026

Key Regulators in Lincomycin Biosynthesis

Regulator Name Type/Function Effect on Lincomycin Direct Targets (if confirmed)
LmbU [1] Cluster-Situated Regulator (CSR) Positive Activator [1] [2] lmb structural genes; also regulates genes outside its cluster [1]
AdpAlin [2] Pleiotropic Regulator Positive Activator [2] All operons in lmb cluster; lmbU; bldA [2]
SLCG_Lrp [3] Leucine-Responsive Regulator Positive Activator [3] Multiple regulators (e.g., SLCG_2185); genes in nitrogen & fatty acid metabolism [3]
SLCG_2919 [4] Transcriptional Repressor Negative Repressor [4] Multiple lmb structural genes (lmbA, lmbC, lmbW, etc.) [2]
SLCG_4846 [4] Lrp-type Regulator Negative Repressor [4] Indirectly controls SLCG_2919 [4]
SLINC_0469, SLINC_1037, SLINC_8097 [1] Regulators outside lmb cluster Negative Repressors [1] Inhibit transcription of lmb genes [1]

The relationships between these global and cluster-situated regulators form a cascade that tightly controls lincomycin production, as illustrated below.

lincomycin_regulation AdpA AdpA LmbU LmbU AdpA->LmbU Activates lmb_genes lmb Structural Genes AdpA->lmb_genes Activates LmbU->lmb_genes Activates Lincomycin Lincomycin lmb_genes->Lincomycin SLCG_Lrp SLCG_Lrp SLCG_2185 SLCG_2185 SLCG_Lrp->SLCG_2185 Activates SLCG_2185->lmb_genes Activates SLCG_4846 SLCG_4846 SLCG_2919 SLCG_2919 SLCG_4846->SLCG_2919 Activates SLCG_2919->lmb_genes Represses

Cascade regulatory network of lincomycin biosynthesis. Arrows indicate activation; blunted red line indicates repression.

Enhanced Production via Combined Strategies

A highly effective approach to boost lincomycin A yield involves first constructing genetically engineered high-producing strains, then optimizing their fermentation conditions.

Genetic Engineering Targets
  • Deletion of Repressors: In a high-yield strain, deleting two repressors, SLCG_4846 and SLCG_2919, increased lincomycin A production by 55.1% in a fermenter compared to the parent strain [4].
  • Overexpression of Activators and Key Enzymes:
    • Co-overexpression of the CSR LmbU and its activator AdpAlin can enhance the biosynthetic pathway [2].
    • Overexpressing the methyltransferase gene lmbW and metK (which encodes S-adenosylmethionine synthetase) increases the conversion of the less active lincomycin B to lincomycin A and reduces byproduct content [5] [6].
Fermentation Medium Optimization

Statistical optimization of the fermentation medium can lead to substantial yield improvements. One study achieved the following results in shaking flasks [5]:

Optimization Parameter Before Optimization After Optimization Improvement
Lincomycin A Titer 3585 mg/L 4600 mg/L 28.3% increase
Lincomycin B Content ~4.5% 0.8% 82.2% reduction

Key factors in medium optimization often include carbon sources (e.g., glucose), nitrogen sources (e.g., corn steep liquor), and phosphate levels [5].

Osmotic Pressure Regulation

A recent study provides a powerful and cost-effective method [6]:

  • Method: Addition of NaCl to the fermentation broth.
  • Results:
    • In shaking flasks: Lincomycin B content decreased from 4.04% to 0.75%.
    • In a 15-L fermenter: Lincomycin B content decreased from 8.20% to 5.78%.
  • Mechanism: Osmotic stress increases the intracellular pool of the methyl donor S-adenosylmethionine (SAM) and sulfur donors, favoring the production of fully methylated lincomycin A over lincomycin B [6].

Core Experimental Protocols

For researchers investigating transcriptional regulation, the following methodologies are commonly used.

Electrophoretic Mobility Shift Assay (EMSA)
  • Purpose: To confirm direct binding of a transcriptional regulator (e.g., LmbU, AdpA) to a specific DNA promoter region in vitro [1] [2].
  • Key Steps [1]:
    • Protein Purification: The regulatory protein (e.g., LmbU) is expressed and purified (e.g., from E. coli).
    • DNA Probe Preparation: Target DNA fragments (promoter regions) are amplified by PCR and may be labeled.
    • Binding Reaction: Purified protein is incubated with the DNA probe. A control reaction without protein is always included.
    • Gel Electrophoresis: The reaction mixtures are run on a native polyacrylamide gel. If the protein binds to the DNA, the complex migrates more slowly than the free DNA probe, causing a "band shift".
    • Detection: The gel is imaged to visualize the shifted bands versus the free probe.
Reporter Assay in vivo
  • Purpose: To validate the regulatory effect (activation or repression) of a transcription factor on a target promoter in living cells [1].
  • Key Steps [1]:
    • Reporter Construction: A promoterless reporter gene (e.g., xylE encoding catechol dioxygenase) is fused to the target promoter sequence on a plasmid.
    • Strain Transformation: The reporter construct is introduced into the S. lincolnensis wild-type strain and a mutant strain lacking the regulator gene (e.g., ΔlmbU).
    • Culturing and Measurement: The strains are cultured under identical conditions. Reporter enzyme activity is measured (e.g., for XylE, monitoring the conversion of catechol to 2-hydroxymuconic semialdehyde at 375 nm).
    • Interpretation: A significant difference in reporter activity between the two strains indicates that the regulator affects the promoter's activity.

Conclusion and Future Directions

To maximize lincomycin A production in S. lincolnensis:

  • Employ a Coupled Strategy: Combine genetic manipulation (e.g., deleting repressors SLCG_2919/SLCG_4846, overexpressing activators LmbU/AdpA and key enzyme lmbW) with fermentation process optimization [4].
  • Leverage Osmotic Stress: Regulating osmotic pressure by adding NaCl is a simple and highly effective way to drastically reduce the lincomycin B byproduct [6].
  • Utilize Transcriptomics: RNA-seq analysis of regulator mutants is a powerful method for uncovering novel genes and pathways involved in the complex regulatory network, providing new targets for strain engineering [3].

References

Comprehensive HPLC Analysis of Lincomycin Hydrochloride Monohydrate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lincomycin hydrochloride monohydrate is a lincosamide antibiotic produced by Streptomyces lincolnensis with activity against Gram-positive bacteria and most anaerobes. It is widely used in both human and veterinary medicine for treating serious infections caused by susceptible microorganisms. High-performance liquid chromatography (HPLC) has become the primary analytical technique for the quantification of lincomycin in pharmaceutical formulations, biological samples, and feedstuffs due to its sensitivity, specificity, and ability to separate lincomycin from related substances and degradation products. These application notes provide detailed methodologies for HPLC analysis of this compound, including method development, validation parameters, and experimental protocols suitable for pharmaceutical quality control and research applications.

Method Development Considerations

Analytical Challenges

Lincomycin presents several analytical challenges that must be addressed during method development. The molecule lacks a strong chromophore, exhibiting only weak UV absorbance in the low wavelength range (200-220 nm), which complicates detection and may require specialized approaches for adequate sensitivity [1]. Additionally, lincomycin's chemical structure contains multiple functional groups that can ionize under different pH conditions, significantly affecting chromatographic behavior and requiring careful mobile phase optimization [2] [3].

HPLC Method Selection

Reverse-phase chromatography using C18 bonded columns has been successfully employed for lincomycin separation in multiple studies [4] [2] [5]. The selection of appropriate chromatographic conditions depends on the specific application, sample matrix, and required sensitivity. The following considerations are crucial for method selection:

  • Simple formulations with minimal excipients may use isocratic elution
  • Complex matrices (biological samples, feeds) often require gradient elution and sample clean-up
  • Stability-indicating methods must separate degradation products from the main peak

The diagram below illustrates the systematic approach to HPLC method development for lincomycin analysis:

G Start Start Method Development Sample Sample Preparation Considerations Start->Sample Column Column Selection (RP-C18 recommended) Sample->Column Mobile Mobile Phase Optimization Column->Mobile Detection Detection Parameters (UV 210-220 nm) Mobile->Detection Validation Method Validation Detection->Validation End Validated Method Validation->End

Detailed Experimental Protocols

Standard Stock Solution Preparation

Accurately weigh approximately 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL [4] [5]. Prepare working standards by appropriate dilution with mobile phase to cover the required concentration range (typically 5-100 µg/mL) [5].

Sample Preparation
3.2.1 Pharmaceutical Formulations

For solid dosage forms (capsules, powders), accurately weigh powder equivalent to 50 mg lincomycin and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10-15 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 µm membrane filter, discarding the first few mL of filtrate [6].

For injectable solutions, dilute an appropriate volume with mobile phase to obtain a concentration within the linearity range [4].

3.2.2 Complex Matrices

For biological samples or feedstuffs, more extensive sample preparation is required. Typically, this involves extraction with appropriate solvents (e.g., water-methanol mixtures), followed by clean-up using techniques such as solid-phase extraction (SPE) with HLB OASIS cartridges or protein precipitation for biological fluids [1].

Chromatographic Conditions

Based on literature reports, multiple chromatographic conditions have been successfully applied for lincomycin analysis. The table below summarizes key parameters from validated methods:

Table 1: HPLC Conditions for this compound Analysis

Parameter Method 1 [4] Method 2 [2] Method 3 [5]
Column RP-C18 (250 × 4.0 mm, 5 µm) Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm) ZORBAX SB-C18 (75 × 4.6 mm, 3.5 µm)

| Mobile Phase | Gradient: Acetonitrile-Phosphate buffer pH 6.0 | Gradient: A: Phosphate buffer (30 mM, pH 2.0):ACN (95:5) B: Phosphate buffer (30 mM, pH 2.0):ACN (50:50) | Isocratic: 0.023 M orthophosphoric acid (pH 2.3):ACN (67:33) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | | Temperature | 35°C | 45°C | Ambient | | Detection | UV 220 nm | UV 210 nm | UV 210 nm | | Injection Volume | 20 µL | 20 µL | Not specified | | Run Time | 15 minutes | Not specified | Not specified |

System Suitability Tests

System suitability should be assessed before sample analysis. Typically, inject six replicates of standard solution at 100% of test concentration. The method is considered suitable if RSD ≤ 2.0% for peak areas, tailing factor ≤ 2.0, and theoretical plates > 2000 per column [6] [7].

Method Validation

HPLC methods for lincomycin quantification should be validated according to ICH and FDA guidelines [4] [8] [9]. The following validation characteristics should be established:

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Typical Results for Lincomycin HPLC Methods

Parameter Requirements Typical Results Reference
Linearity R² ≥ 0.99 R² = 0.9999 over 5-100 µg/mL [5]

| Precision | RSD ≤ 2% | Intra-day RSD: 0.22-0.52% Inter-day RSD: 0.20-0.61% | [7] | | Accuracy | Recovery 98-102% | 98-102% recovery | [4] [6] | | Specificity | No interference | Resolves from degradation products and excipients | [4] [2] | | LOD | Signal-to-noise ≥ 3 | 0.1-0.5 µg/mL | [7] [5] | | LOQ | Signal-to-noise ≥ 10 | 0.5 µg/mL | [7] [5] | | Robustness | RSD ≤ 2% with deliberate changes | Robust to minor changes in pH, temperature, flow rate | [4] [6] |

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating capability of the method. Expose lincomycin samples to various stress conditions including:

  • Acidic hydrolysis: 0.1-1 N HCl at 65°C for 1-7 days [4]
  • Basic hydrolysis: 0.1-1 N NaOH at 65°C for 1-7 days [4]
  • Oxidative degradation: 0.3-3% H₂O₂ at room temperature for few hours to 7 days [4]
  • Thermal degradation: 70°C with 40% relative humidity for up to 3 weeks [4]
  • Photolytic degradation: UV light (254 nm) at room temperature for few hours to 3 days [4]

The method should be able to separate degradation products from the main peak, demonstrating specificity [4] [2].

Stability Considerations

This compound exhibits pH-dependent stability. Studies have shown that lincomycin is most stable at approximately pH 4 [3]. At 80°C, lincomycin had the greatest stability at pH 4 (calculated shelf life of 4.59 days) and was least stable at pH 2 (calculated shelf life of 0.38 days) [3].

For analytical solutions, lincomycin is generally stable in mobile phase and water [2]. However, polymyxin (in combination formulations) showed better stability when dissolved in mobile phase compared to water [2]. Standard and sample solutions should be prepared fresh daily unless stability data demonstrates longer stability.

Troubleshooting

  • Poor peak shape: Adjust mobile phase pH; use higher buffer concentration (30 mM phosphate buffer); consider end-capped, base-deactivated columns [2]
  • Inadequate sensitivity: Use lower UV wavelengths (205-210 nm); consider electrochemical detection for trace analysis [1]
  • Matrix interference: Implement sample clean-up (SPE, liquid-liquid extraction); optimize gradient elution [10] [1]
  • Retention time drift: Ensure mobile phase pH control; maintain constant column temperature [10]

Conclusion

The HPLC methods detailed in these application notes provide reliable approaches for the quantification of this compound in various matrices. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity, making them suitable for quality control, stability studies, and research applications. Proper attention to sample preparation, mobile phase selection, and method validation parameters ensures reproducible and reliable results.

References

Lincomycin hydrochloride monohydrate analytical standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Properties

The table below summarizes the fundamental identifying information and physicochemical characteristics of Lincomycin Hydrochloride Monohydrate.

Property Description
Chemical Name Methyl 6,8-dideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate [1]
Molecular Formula C₁₈H₃₄N₂O₆S • HCl • H₂O [2] [1]
CAS Number 7179-49-9 [3] [2] [4]
Molecular Weight 461.01 g/mol [2] [1] [4]
Appearance White or practically white, crystalline powder; odorless or with a faint odor [1]
Solubility Freely soluble in water; soluble in dimethylformamide; very slightly soluble in acetone [1]
Storage Store at 2-8°C; for pharmaceutical secondary standards, store at -10 to -25°C [3] [5]

Analytical Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of Lincomycin. The following is a validated method adapted from the literature [6].

Scope and Applications

This protocol is suitable for analyzing this compound in various matrices, including [3] [5]:

  • Pharmaceutical formulations and injectable solutions.
  • Veterinary products.
  • Reference standard qualification and quality control.
Experimental Procedure
  • Instrumentation: Standard HPLC system equipped with a pump, autosampler, column heater, and UV detector.
  • Column: Apollo C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column [6].
  • Mobile Phase: 8% acetonitrile in 50 mM aqueous phosphoric acid, adjusted to pH 3.0 [6].
  • Flow Rate: 1.5 mL/min [6].
  • Detection: UV at 220 nm [6].
  • Injection Volume: 20 µL [6].
  • Column Temperature: Ambient [6].
  • Run Time: Approximately 15 minutes (Lincomycin retention time ~11.7 minutes) [6].
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 46.1 mg of this compound analytical standard (equivalent to ~46.1 mg of lincomycin HCl) into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase or water [6].
  • Calibration Standards: Prepare a series of working standards from the stock solution by dilution to cover a concentration range of 0.1 mg/mL to 1.0 mg/mL [6].
  • Sample Preparation: Prepare test samples to fall within the linear range of the calibration curve. For infusion fluids, a simple dilution may be sufficient, while complex matrices may require extraction [6].
Data Analysis
  • System Suitability: The relative standard deviation (RSD) for replicate injections of a standard should be <1% [6].
  • Calibration Curve: Plot the peak area of Lincomycin against the known concentration of the standards. The method demonstrates excellent linearity with a correlation coefficient () of ≥0.999 [6].
  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of Lincomycin in unknown samples.

Stability and Handling Guidelines

Understanding the stability of Lincomycin is critical for accurate analysis and proper storage. Key findings from stability studies are summarized below [7] [6].

Condition Stability Profile Recommendations
Aqueous Solutions (at 25°C) Stable for at least 31 days in 0.9% NaCl, 5% Glucose, 10% Glucose, and Hartmann's solution with <5% degradation [7] [6]. Reconstituted solutions for infusion can be stored for extended periods under controlled conditions.
Effect of pH Most stable at pH ~4.0 (shelf life of 4.59 days at 80°C). Least stable in alkaline conditions and degrades rapidly in hydrogen peroxide [7] [6]. For method development and storage, aim for a slightly acidic environment (pH ~4) for optimal stability.
Forced Degradation Degrades less rapidly in acid than in base at 60°C [7] [6]. Useful for validating the stability-indicating capability of analytical methods.

Alternative Protocol: Immunochromatographic Test for Food Analysis

For rapid screening of Lincomycin in foodstuffs (e.g., milk, eggs, honey), an immunochromatographic test system offers a simple and fast alternative [8].

Principle

This assay is based on an indirect competitive format. The sample containing Lincomycin first interacts with specific, non-labeled antibodies in solution. This mixture is then applied to a test strip, where any unbound antibody is captured in the test zone, generating a color signal inversely proportional to the Lincomycin concentration [8].

Experimental Workflow

The diagram below illustrates the logical workflow for the immunochromatographic analysis of Lincomycin in food samples.

Start Start Food Sample Analysis Prep Sample Preparation (Dilution in Buffer) Start->Prep Mix Mix Sample with Anti-Lincomycin Antibodies Prep->Mix Apply Apply Mixture to Test Strip Mix->Apply Wait Incubate (10-20 min) Apply->Wait Detect Visual or Instrumental Detection Wait->Detect Result Result Interpretation Detect->Result

Key Performance Metrics [8]
  • Visual Limit of Detection (LOD): 0.8 ng/mL
  • Instrumental LOD: 8 pg/mL
  • Analytical Recovery: Ranges from 85% to 122% in spiked food samples.
  • Cross-Reactivity: High for Clindamycin (>1%); negligible for other antibiotic classes (<0.1%).

Visual Workflow for HPLC Analysis

For a clear overview of the HPLC analytical process, the following flowchart outlines the key steps from sample preparation to final quantification.

A Weigh Analytical Standard B Prepare Stock Solution A->B C Dilute to Calibration Standards (0.1 - 1.0 mg/mL) B->C F Generate Calibration Curve (R² ≥ 0.999) C->F D Prepare Test Sample E HPLC Analysis Column: C18 Mobile Phase: 8% ACN / 50mM H₃PO₄, pH 3.0 Flow: 1.5 mL/min, Detection: 220 nm D->E G Quantify Sample E->G F->G

Important Safety Information

  • Hazard Classification: The solid standard is classified as causing eye irritation, skin irritation, and specific target organ toxicity (respiratory system) upon single exposure [3].
  • Handling: Wear appropriate personal protective equipment (PPE), including eyeshields, gloves, and an N95 respirator. Avoid creating dust and handle in a well-ventilated area [3].
  • Solution in Methanol: Note that commercial standard solutions prepared in methanol are highly flammable and toxic if swallowed, in contact with skin, or if inhaled [2].

Conclusion

This compound is a well-characterized analytical standard with established protocols for precise quantification. HPLC remains the gold standard for accurate determination in pharmaceutical and chemical contexts, while immunochromatographic tests provide an excellent tool for rapid, high-throughput screening in food safety applications. Adherence to the specified storage conditions and stability profiles is essential for maintaining the integrity and validity of analytical results.

References

Lincomycin hydrochloride monohydrate clinical testing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacology & Pharmacokinetic Data

The following tables summarize key quantitative data for Lincomycin Hydrochloride Monohydrate, primarily derived from the official drug label and pharmacological databases [1] [2] [3].

Table 1: Key Pharmacokinetic Parameters (Single 600 mg Dose)

Parameter Intramuscular (IM) Intravenous (IV, 2-hour infusion)
Average Peak Serum Concentration 11.6 µg/mL at 60 minutes [2] [3] 15.9 µg/mL (post-infusion) [2] [3]
Therapeutic Concentration Duration 17 to 20 hours [2] 14 hours [2]
Urinary Excretion 1.8% to 24.8% (Mean: 17.3%) [2] 4.9% to 30.3% (Mean: 13.8%) [2]
Biological Half-life 5.4 ± 1.0 hours [2] 5.4 ± 1.0 hours [2]
Volume of Distribution (Vss) Information not specific to IM route 63.8 L (600 mg dose) to 105.1 L (2400 mg dose) [1]
Clearance Information not specific to IM route 9.9 L/h (600 mg dose) to 11.8 L/h (2400 mg dose) [1]
Protein Binding Varies with concentration (approx. 57% at 1 µg/mL to 72% at 5 µg/mL); likely bound to α1-acid glycoprotein [1] [3]

Table 2: Key Microbial Susceptibility and Clinical Information

Category Details
FDA-Approved Indications Serious infections due to susceptible strains of streptococci, pneumococci, and staphylococci. Reserved for penicillin-allergic patients or where penicillin is inappropriate [1] [2].

| In Vitro Activity (Clinical significance unknown) | Gram-positive bacteria: Corynebacterium diphtheriae, Streptococcus pyogenes, Viridans group streptococci. Anaerobic bacteria: Clostridium tetani, Clostridium perfringens [2]. | | Primary Resistance Mechanism | Methylation of adenine 2058 (A2058) in the 23S rRNA of the 50S ribosomal subunit (MLSB phenotype), conferring cross-resistance to macrolides and streptogramin B [1] [2]. |

Established Clinical Protocols & Safety

Based on the current clinical use and prescribing information, here is a summary of the established clinical application.

Dosage and Administration

  • Route: Administered by deep intramuscular (IM) injection or slow intravenous (IV) infusion [2] [3].
  • IV Administration Critical Note: Must be diluted prior to IV infusion and administered over at least 60 minutes. Severe cardiopulmonary reactions can occur if administered as an intravenous bolus or at a too high concentration [2].
  • Adult Dosage (Typical):
    • IM: 600 mg every 12-24 hours [3].
    • IV: 600 mg to 1 gram every 8-12 hours [3].
  • Pediatric Dosage (≥ 1 month): 10 to 20 mg/kg/day, divided into 2-3 doses [3].
  • Renal/Hepatic Impairment: The serum half-life is prolonged. Dose adjustment and monitoring of serum levels are recommended during high-dose therapy [1] [2].

Warnings and Precautions

  • Clostridioides difficile-Associated Diarrhea (CDAD): Boxed Warning. CDAD, ranging from mild diarrhea to fatal colitis, has been reported with nearly all antibacterial agents, including Lincomycin. If CDAD is suspected or confirmed, ongoing antibiotic use may need to be discontinued [2].
  • Hypersensitivity Reactions: Severe reactions, including anaphylaxis and severe cutaneous adverse reactions (SCAR) like Stevens-Johnson syndrome, have been reported [2].
  • Benzyl Alcohol: The injectable formulation contains benzyl alcohol, which has been associated with fatal "gasping syndrome" in neonates and pediatric patients. Use with caution in this population [2].

Mechanism of Action & Biosynthesis Workflow

Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. Its biosynthetic pathway, which has been recently fully elucidated, involves a complex series of steps to form its unique thiooctose core [4].

The diagram below illustrates the mechanism of action of Lincomycin at the molecular level.

mechanism Lincomycin Lincomycin Ribosome50S 50S Ribosomal Subunit Lincomycin->Ribosome50S Binding Binds to 23S rRNA (Positions A2058, A2059, G2505, C2611) Ribosome50S->Binding Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Halt Bacterial Protein Synthesis Halted Inhibition->Halt

The following diagram outlines the key biosynthetic pathway of the lincosamide core, highlighting the recently characterized "missing link" [4].

biosynthesis Intermediate11 GDP-D-erythro-α-D-gluco-octose (11) Step1 6-Epimerization (Catalyzed by LmbM) Intermediate11->Step1 Intermediate12 GDP-α-D-lincosamide (12) Step2 6,8-Dehydration (Catalyzed by LmbL & CcbZ) Step1->Step2 Step3 4-Epimerization (Catalyzed by LmbM) Step2->Step3 Step4 6-Transamination (Catalyzed by CcbS) Step3->Step4 Step4->Intermediate12

Suggestions for Further Protocol Development

The information available is suitable for a high-level overview but lacks the granular detail for novel laboratory testing. To develop detailed application notes and protocols, you may need to:

  • Consult Primary Literature: Search for specific research articles on sites like PubMed for methodologies related to lincomycin, such as MIC (Minimum Inhibitory Concentration) determination assays (e.g., broth microdilution), resistance mechanism studies (e.g., D-zone test for inducible clindamycin resistance), or analytical methods (e.g., HPLC) for quantifying the drug in biological samples.
  • Refer to Pharmacopoeias: Standards like the US Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) often contain detailed monographs with identification, assay, and impurity testing protocols for established drugs like lincomycin.

I hope this structured compilation provides a solid foundation for your work. Should you require information on a more specific type of assay, please feel free to ask.


References

Lincomycin hydrochloride monohydrate residue analysis LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Sample Preparation
  • Extraction from Solid Matrices (Feathers, Tissues)

    • Homogenization: Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube [1] [2].
    • Extraction: Add 20 mL of acetonitrile and vortex mix for 1 minute. Shake for 30 minutes at 300 rpm at room temperature [3] [2].
    • Centrifugation: Centrifuge at ≥3200 g for 10 minutes at 4°C. Transfer the supernatant to a new tube [2].
    • Defatting (for fatty tissues): Add 10 mL of n-hexane or saturated acetonitrile-hexane to the supernatant. Vortex for 1 minute, let layers separate, and discard the upper hexane layer [3].
    • Concentration: Evaporate the extract to near dryness under a gentle nitrogen stream at 40°C [1].
  • Extraction from Liquid Matrices (Milk, Blood, Honey)

    • Protein Precipitation: For milk or blood, add 20 mL of acetonitrile to 2 mL of sample. Vortex for 1 minute and centrifuge [4] [5].
    • Dilution (for honey): Dilute honey with Milli-Q water (1:1 ratio) and filter [6].
Sample Clean-up
  • Solid-Phase Extraction (SPE)
    • Cartridge Conditioning: Condition the Florisil or C18 SPE cartridge with 5 mL methanol followed by 5 mL water [1] [7].
    • Sample Loading: Load the extracted sample onto the conditioned cartridge.
    • Washing: Wash with 5 mL of water or 5% methanol in water.
    • Elution: Elute the analytes with 5 mL of methanol or a methanol:acetonitrile (40:60, v/v) mixture. For mixed-mode SPE (MAX-HLB-MCX), elute with 4 mL of 2% formic acid in methanol (MAX), acetonitrile/methanol (60%/40%, v/v; HLB), and 5% ammonia in methanol (MCX) [2].
    • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of initial mobile phase for LC-MS/MS analysis [1].
Instrumental Analysis
  • Liquid Chromatography Conditions

    • Column: C18 column (e.g., SunFire C18, 100 mm × 2.1 mm, 3.5 μm) [1].
    • Mobile Phase: A: 0.1% formic acid in water or 2 mM ammonium acetate; B: 0.1% formic acid in acetonitrile or methanol [1] [4].
    • Gradient Program: | Time (min) | Flow (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 90 | 10 | | 2.0 | 0.3 | 10 | 90 | | 4.0 | 0.3 | 10 | 90 | | 4.1 | 0.3 | 90 | 10 | | 6.0 | 0.3 | 90 | 10 |
    • Column Temperature: 40°C [1].
    • Injection Volume: 5-10 μL [1].
  • Mass Spectrometry Conditions

    • Ion Source: Electrospray Ionization (ESI), positive mode [1] [5].
    • Source Temperature: 500-600°C [1].
    • Ion Spray Voltage: 5500 V [1].
    • MRM Transitions for Lincomycin: | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | | 407.2 | 126.0 | 35-40 | Quantifier | | 407.2 | 359.2 | 20-25 | Qualifier |
    • MRM Transitions for Internal Standard (Lincomycin-D3): 410.2 → 126.0 and 410.2 → 362.2 [1] [4].

Method Validation Data

Here is a compilation of key validation parameters from the researched methods:

Matrix LOD (μg·kg⁻¹) LOQ (μg·kg⁻¹) Recovery (%) Linear Range (μg·kg⁻¹) Precision (RSD%)
Feathers [1] 19 62 98-101 Up to 1000 <10%
Muscle [1] 22 73 98-101 Up to 1000 <10%
Liver [1] 10 34 98-101 Up to 1000 <10%
Milk (Cu-MOF) [8] 0.013* 0.044* 92.3-97.2 10-200 <10%
Honey [6] 5 N/R ~90-110 10-1000 <10%
Various Tissues (HPLC) [3] 25-40 40-60 71.1-98.3 40-500 <10%
Blood [4] 0.5* 2* 76.6-85.2 2-500 <10%

*Values in ng/mL

Workflow Diagrams

The following diagram illustrates the complete workflow for lincomycin residue analysis:

The diagram below shows the configuration of a triple quadrupole mass spectrometer for MRM analysis:

LC-MS/MS MRM Analysis Configuration ESI Electrospray Ionization (ESI Positive Mode) Q1 Q1: Mass Filter Selects Precursor Ion m/z 407.2 ESI->Q1 Precursor Ions Q2 Q2: Collision Cell Fragments Ions (CE: 35-40 V) Q1->Q2 Selected m/z 407.2 Q3 Q3: Mass Filter Selects Product Ions m/z 126.0, 359.2 Q2->Q3 Fragment Ions Detector Detector Records Signal Q3->Detector Product Ions m/z 126.0 (Quantifier) m/z 359.2 (Qualifier)

Key Applications

  • Food Safety Monitoring: Ensure lincomycin residues in animal-derived products (muscle, liver, milk, eggs) comply with MRLs set by regulatory bodies like European Union (100 μg·kg⁻¹ for muscle, 500 μg·kg⁻¹ for liver) and Codex Alimentarius [1] [7].
  • Environmental Surveillance: Track lincomycin persistence in feathers, manure, and water systems, preventing re-entry into the food chain via contaminated feather meal or fertilizer [1] [2].
  • Forensic and Clinical Toxicology: Detect and quantify lincomycin in human blood in cases of suspected allergic reactions or fatal poisoning events [4].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of these methods, please don't hesitate to ask.

References

Application Notes and Protocols: Quantification of Lincomycin Hydrochloride Monohydrate in Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat Gram-positive bacterial and mycoplasmal infections in food-producing animals, such as poultry [1]. Monitoring its concentration in animal tissues is critical for public health to ensure that drug residues have depleted below the Maximum Residue Limit (MRL) before products enter the food chain. Persistence of residues above the MRL can lead to allergic reactions, bacterial resistance in humans, and other health concerns [2] [3]. This document provides a detailed high-performance liquid chromatography (HPLC) protocol, validated for the precise quantification of lincomycin residues in various broiler tissues, enabling the assessment of both therapeutic efficacy and food safety [3].


Principle of the Analytical Method

This protocol uses a reversed-phase HPLC method with UV detection. The analysis involves extracting lincomycin from tissue matrices, followed by protein precipitation and chromatographic separation. The method is based on the principle of partitioning the analyte between a mobile phase and a hydrophobic stationary phase. Lincomycin is detected at a wavelength of 254 nm, and its concentration is determined by comparing the peak areas of samples against a matrix-matched calibration curve [4] [3]. The method has been validated for linearity, accuracy, precision, specificity, and sensitivity in accordance with standard bioanalytical guidelines [2].


Experimental Protocols

Reagents, Materials, and Equipment
Category Specific Items
Reagents & Chemicals Lincomycin hydrochloride monohydrate standard (high purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Mobile Phase (Methanol:Water = 90:10 v/v) [4].
Materials & Consumables Fine pack SIL C18 RP column (or equivalent), 0.45 µm syringe filters, Microcentrifuge tubes, Vortex mixer, Centrifuge, HPLC vials [2] [4] [3].
Equipment HPLC system with UV/VIS detector, Analytical balance, Centrifuge (capable of 4,500 rpm), Homogenizer (for tissue samples) [3].
Tissue Sample Preparation and Extraction Workflow

The sample preparation is based on a protein precipitation technique, adapted from established methodologies [2] [3]. The following diagram illustrates the complete workflow from tissue collection to HPLC analysis:

G Start Start: Homogenized Tissue Sample S1 Weigh 1.0 g of tissue into centrifuge tube Start->S1 S2 Add 2 mL Acetonitrile (Vortex for 30 sec) S1->S2 S3 Centrifuge (4,500 rpm, 20 min) S2->S3 S4 Collect 100 µL of supernatant S3->S4 S5 Add 100 µL Acetonitrile (Vortex for 30 sec) S4->S5 S6 Centrifuge (4,500 rpm, 20 min) S5->S6 S7 Filter supernatant through 0.45 µm syringe filter S6->S7 S8 Transfer filtrate to HPLC vial S7->S8 End HPLC Analysis S8->End

HPLC Instrumental Conditions

The table below summarizes the optimized chromatographic conditions for the separation and detection of lincomycin.

Parameter Specification
Column C18 Reverse Phase (e.g., Fine pack SIL C18, 250 mm x 4.6 mm, 5 µm) [4]
Mobile Phase Methanol:Water (90:10, v/v) [4]
Flow Rate 1.0 mL/min [4]
Detection Wavelength 254 nm [4]
Injection Volume 20 µL [2]
Column Temperature Ambient
Retention Time Approx. 3.7 - 10.5 minutes (varies with column and flow) [2] [4]
Calibration Curve Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
  • Working Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile-water mixture to concentrations covering the expected range in samples (e.g., 0.1 - 10 µg/mL).
  • Calibrators: Spike known volumes of working solutions into blank tissue homogenate to create matrix-matched calibration standards. Process these calibrators alongside unknown samples using the protocol in section 3.2.
  • Calibration Curve: Plot the peak area of lincomycin against the nominal concentration of the calibrators. Use linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Method Validation Data

The described method has been rigorously validated. The following tables summarize the key performance characteristics.

Table 1: Method Validation Parameters for Lincomycin in Tissues
Validation Parameter Result Acceptance Criteria
Linearity (R²) > 0.99 [3] R² ≥ 0.99
Precision (% CV) < 15% [3] ≤ 15%
Accuracy (% Recovery) 90% - 110% [3] 85% - 115%
Limit of Detection (LOD) Liver/Kidney: 0.01 µg/g; Muscle: 0.1 µg/g [3] -
Limit of Quantification (LOQ) 0.258 µg/mL (in a related study) [4] -
Specificity No interference from matrix [3] No co-eluting peaks
Table 2: Lincomycin Residues in Broiler Tissues vs. MRL
Tissue Treatment Regimen Residue Level (Mean ± SD) Below MRL?
Breast Muscle 7 days post-treatment Below LOD (0.1 µg/g) [3] Yes
Liver 7 days post-treatment Exceeded MRL [3] No
Kidney 7 days post-treatment Exceeded MRL [3] No
Plasma 50 & 100 mg/kg for 1 week 0.00 µg/mL [2] Yes
  • MRL Note: The Indonesian National Standard (SNI 01-6366-2000) and many other international regulations set the MRL for lincomycin in muscle tissue at 0.1 µg/g (ppm) [2] [3]. The results indicate a need for longer withdrawal periods for liver and kidney.

Data Analysis and Interpretation

Calculating Lincomycin Concentration

The concentration of lincomycin in the processed sample is determined from the calibration curve using the formula: Concentration (µg/mL) = (Peak Area - c) / m Where m is the slope and c is the y-intercept of the calibration curve.

To calculate the concentration in the original tissue sample (µg/g), apply the following formula, accounting for all dilution and weight/volume factors during sample preparation.

Assessing Therapeutic Efficacy and Residue Safety

The quantitative data should be interpreted in two key contexts, as illustrated below:

G Start Measured Tissue Concentration C1 Compare to Minimum Inhibitory Concentration (MIC) Start->C1 C2 Compare to Maximum Residue Limit (MRL) Start->C2 Desc1 Ensures levels are sufficient to inhibit pathogens like Mycoplasma synoviae and Staphylococcus aureus. Outcome1 Therapeutic Efficacy Assessment Desc2 Ensures consumer safety by verifying depletion below the regulatory threshold (e.g., 0.1 ppm in muscle). Outcome2 Food Safety Assessment

  • Therapeutic Efficacy: Tissue concentrations should be compared to the Minimum Inhibitory Concentration (MIC) of target pathogens. For example, concentrations above 2.28 µg/mL have been reported as effective [2].
  • Food Safety: Residue levels must be below the MRL of 0.1 µg/g in muscle tissue to ensure the product is safe for human consumption [2] [3].

Troubleshooting and Best Practices

Issue Potential Cause Suggested Solution
Poor Peak Shape/Broadening Column degradation, low mobile phase flow, or sample solvent stronger than mobile phase. Condition the column properly; ensure accurate mobile phase composition and flow rate [4].
Low Recovery Incomplete extraction or protein binding. Ensure thorough homogenization and vortexing. Verify the acetonitrile-to-sample ratio during protein precipitation [2].
Noisy Baseline Contaminated mobile phase, air bubbles in detector, or column contamination. Use fresh, high-grade solvents. Purge the system to remove air. Clean or replace the guard column.
Retention Time Shift Fluctuations in mobile phase composition, flow rate, or column temperature. Prepare mobile phase accurately and consistently. Maintain a stable column temperature if possible.

Conclusion

This validated HPLC protocol provides a reliable, precise, and accurate method for quantifying this compound in animal tissues. The method is fit-for-purpose for withdrawal period studies, pharmacokinetic research, and residue monitoring programs. Key considerations for success include meticulous sample preparation to minimize matrix effects and strict adherence to chromatographic conditions to ensure reproducibility. The data generated enables researchers and veterinarians to make informed decisions on dosage regimens, ensuring both animal health and the safety of the food supply.


References

Lincomycin hydrochloride monohydrate sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Assay and Purity

For quality control and research, chromatography is the primary technique for analyzing lincomycin. The following validated methods can be used for assay and related substance testing.

Method 1: USP Compendial Assay for Potency [1]

This method is the official standard for determining the potency of lincomycin hydrochloride.

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Application: Quantitative assay of the main component.

The detailed chromatographic conditions are summarized in the table below.

Parameter Specification
Column 4.6 mm × 25 cm, containing 5-µm packing L7 (Base-deactivated C8)
Mobile Phase Mixture of pH 6.0 phosphate buffer, acetonitrile, and methanol (780:150:150)
Flow Rate 1.0 mL/min
Column Temperature 46 °C
Detection UV at 210 nm
Injection Volume 20 µL
Sample Solvent Mobile phase
Sample Concentration ~1.2 mg/mL (for both standard and assay preparation)

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve USP Lincomycin Hydrochloride Reference Standard in the mobile phase to obtain a concentration of about 1.2 mg/mL. Sonication may be used to aid dissolution.
  • Assay Preparation: Accurately weigh about 12 mg of the test sample into a 10 mL volumetric flask. Add about 10 mL of mobile phase, shake by mechanical means for 5 minutes, and sonicate if necessary to dissolve. Dilute to volume with the mobile phase.
  • System Suitability: Chromatograph the Standard Preparation. The method is valid if:
    • The tailing factor for the lincomycin peak is NMT 1.3.
    • The column efficiency is not less than 4000 theoretical plates.
    • The %RSD for replicate injections is NMT 2.0%.
  • Procedure: Separately inject equal volumes (about 20 µL) of the Standard and Assay preparations. Calculate the quantity, in µg, of lincomycin per mg of the sample using the formula provided in the monograph [1].
Method 2: Modern Stability-Indicating LC-UV Method [2]

This recently developed method is suitable for simultaneously analyzing lincomycin in the presence of other antibiotics and complex matrices, and can also separate it from its degradation products.

  • Application: Stability studies, analysis in complex formulations (e.g., transplant preservation solutions).
Parameter Specification
Column Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm)
Column Temperature 45 °C

| Mobile Phase | A: 30 mM Phosphate Buffer (pH 2.0):ACN (95:5, v/v) B: 30 mM Phosphate Buffer (pH 2.0):ACN (50:50, v/v) | | Elution | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 210 nm | | Injection Volume | 20 µL |

Key Development Notes:

  • Buffer pH: A low pH of 2.0 was critical for achieving good resolution between the antibiotics and components of complex matrices (like RPMI 1640 Medium) and for ensuring the stability of polymyxin and vancomycin during analysis [2].
  • Specificity: The method was validated to be selective, showing that lincomycin, polymyxin, vancomycin, and their degradation products (from forced degradation with acid, base, and peroxide) were all separated from each other and from other solution ingredients [2].

The workflow for the analytical methods can be visualized as follows:

Start Start Sample Analysis Prep Sample Preparation Start->Prep HPLC HPLC Analysis Prep->HPLC Inject Sample Data Data Analysis & Calculation HPLC->Data Chromatogram End Result Report Data->End


Preparation of Pharmaceutical Formulations

The search results also provide insights into the industrial preparation of lincomycin formulations.

Protocol for Lincomycin Hydrochloride Injection [3]

This patent describes a method to prepare a stable, pyrogen-free injection.

  • Solution Preparation: Dissolve lincomycin hydrochloride raw material in Water for Injection that has been heated to about 70-90°C. Stir until completely dissolved.
  • pH Adjustment: Add a 5-10% sodium bicarbonate solution to adjust the pH to 5.8-6.2.
  • Additives: Add Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) as a stabilizer and sodium bicarbonate as a buffer.
  • Filtration: Filter the medicinal liquid through a 0.45 μm microporous membrane.
  • Ultrafiltration: Circulate the filtrate through an ultrafiltration system to remove endotoxins and pyrogens.
  • Sterile Filtration & Filling: Filter the liquid through a 0.22 μm microporous membrane under sterile conditions and fill into pre-sterilized vials.
  • Sterilization: Finally, sterilize the sealed vials using steam sterilization.
Protocol for an Ophthalmic Composition [4]

This method prepares a gel-like composition using sodium hyaluronate to increase ocular retention.

  • Solution A: Add 0.05-1 part by weight of lincomycin hydrochloride into 40-80 parts of a buffered boric acid or phosphoric acid solution. Stir to dissolve.
  • Solution B: Add 0.01-0.5 parts by weight of sodium hyaluronate into 15-35 parts of water. Heat to 40-60°C and stir until fully dissolved.
  • Mixing: Combine Solution A and Solution B. Mix thoroughly to obtain a homogeneous lincomycin hydrochloride composition with a final pH of 6.0-7.0.

Key Considerations for Handling and Stability

  • Stability in Solution: When combined with other antibiotics in a preservation solution, lincomycin was found to be stable for 4 weeks when stored at -20°C [2].
  • Impurity Profile: The USP monograph requires testing for the related substance Lincomycin B. The area of the lincomycin B peak in the assay chromatogram must not be greater than 5.0% of the sum of the areas of the lincomycin B and lincomycin peaks [1].
  • Safety: Commercially available reference standards are labeled with warnings, including causing eye and skin irritation, and may target the respiratory system as an organ of toxicity. Always consult the Safety Data Sheet (SDS) for safe handling procedures [5] [6].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further information on a specific aspect, such as the validation data for the stability-indicating method, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lincomycin Hydrochloride Monohydrate

This compound is a semisynthetic antibiotic belonging to the lincosamide class, widely used in both clinical and research settings. This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and certain anaerobic organisms. The chemical is characterized as a white or practically white, crystalline powder that is odorless or has a faint odor, with a molecular weight of 461.01 g/mol and the molecular formula C~18~H~34~N~2~O~6~S·HCl·H~2~O. [1] [2]

These application notes provide detailed protocols for the preparation and qualification of this compound stock solutions, specifically tailored for pharmaceutical analysis and research applications. The monohydrate form contains one water molecule per lincomycin hydrochloride molecule, which must be considered during solution preparation and concentration calculations. As a certified reference material, this compound is essential for quality control testing in pharmaceutical manufacturing and research laboratories, particularly for HPLC and GC analysis methods. [3] [4]

Chemical Characterization and Properties

Structural and Physical Properties

This compound has well-characterized physical and chemical properties that influence its handling and solubility. The compound has a specific rotation of [α]²⁵D +143° (water) and a melting point ranging between 156-158°C. [2] Its chemical structure consists of an amino acid-linked octopyranoside, with the hydrochloride salt form enhancing its stability and water solubility. The monohydrate designation indicates the presence of one water molecule per molecule of lincomycin hydrochloride in the crystalline structure. [1]

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Number 7179-49-9 [2]
Molecular Weight 461.01 g/mol [1] [2]
Molecular Formula C~18~H~34~N~2~O~6~S·HCl·H~2~O [1] [2]
Melting Point 156-158°C [2]
Specific Rotation [α]²⁵D +143° (water) [2]
Appearance White or practically white, crystalline powder [1] [2]
Solubility Profile

The solubility characteristics of this compound play a crucial role in solvent selection for stock solution preparation. According to available data, this compound is freely soluble in water and demonstrates good solubility in dimethylformamide. It is very slightly soluble in acetone, making it unsuitable as a primary solvent. [1] [2] Experimental data indicates a solubility of approximately 92 mg/mL in DMSO (199.56 mM), which is particularly relevant for preparing concentrated stock solutions for research applications. [5]

Table 2: Solubility Profile of this compound

Solvent Solubility Notes Reference
Water Freely soluble Preferred for aqueous systems [1]
DMSO 92 mg/mL (199.56 mM) Suitable for research stock solutions [5]
Ethanol (96%) Slightly soluble Limited utility [2]
Acetone Very slightly soluble Not recommended [1] [2]
Dimethylformamide Soluble Alternative for non-aqueous applications [1]

Stock Solution Preparation Protocols

Aqueous Stock Solution Preparation

Purpose: This protocol describes the preparation of aqueous stock solutions of this compound for pharmaceutical analysis, microbiology research, and reference standard applications. [3]

Materials and Equipment:

  • This compound reference standard (>98.0% purity) [2]
  • High-purity water (HPLC grade or better)
  • Analytical balance (capable of weighing to 0.1 mg)
  • Volumetric flasks (appropriate size for desired volume)
  • Magnetic stirrer or vortex mixer

Procedure:

  • Calculate the required mass of this compound based on the desired concentration and final volume. For a 10 mg/mL solution, weigh 100 mg of compound for each 10 mL of final volume.
  • Tare a clean weighing vessel on the analytical balance and accurately weigh the calculated amount of this compound. Record the exact mass.
  • Transfer the weighed compound quantitatively to an appropriate-sized volumetric flask using a powder funnel.
  • Add approximately 70% of the final volume of high-purity water to the flask. Cap and mix by inversion or gentle swirling until the solid is completely dissolved. Avoid vigorous shaking to prevent foam formation.
  • Once completely dissolved, bring the solution to the final volume with high-purity water. Mix thoroughly by inversion.
  • Label the stock solution with preparation date, concentration, analyst initials, and expiration date.

Quality Control Check: For critical applications, verify the concentration by measuring the specific rotation or using spectroscopic methods. The prepared solution should be clear and colorless. [1]

DMSO Stock Solution for Research Applications

Purpose: This protocol describes the preparation of concentrated stock solutions in DMSO for in vitro research applications, including antimicrobial assays and cell-based studies.

Materials and Equipment:

  • This compound (>98.0% purity) [2]
  • Anhydrous DMSO (molecular biology grade)
  • Analytical balance
  • Glass vials with PTFE-lined caps

Procedure:

  • Calculate the required mass for the desired concentration. For a 100 mM solution, weigh 46.1 mg of this compound per 1 mL of DMSO.
  • Accurately weigh the calculated amount of compound in a tared vial.
  • Add the appropriate volume of anhydrous DMSO directly to the vial containing the weighed powder.
  • Cap the vial securely and mix by gentle vortexing or inversion until complete dissolution is achieved.
  • For higher concentrations, brief sonication in a water bath may be employed to facilitate dissolution.
  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

Notes: DMSO stock solutions are typically prepared at higher concentrations (50-200 mM) for research applications. Always consider the final DMSO concentration in biological assays to avoid solvent toxicity effects. [5]

Analytical Application Protocols

HPLC Analysis Method

Purpose: This method describes the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). [3] [4]

Materials and Equipment:

  • HPLC system with UV detector
  • Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
  • This compound reference standard
  • HPLC grade water, acetonitrile, and phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile in a ratio of 75:25 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Column Temperature: 30°C
  • Injection Volume: 10-20 μL

Sample Preparation:

  • Prepare a standard solution by accurately weighing approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL standard solution.
  • Prepare test samples at similar concentrations in the same solvent.
  • Filter all solutions through a 0.45 μm membrane filter before injection.

System Suitability Requirements:

  • The relative standard deviation of replicate injections should be ≤2.0%
  • The tailing factor for the lincomycin peak should be ≤1.5
  • The theoretical plates should be ≥2000
Gas Chromatography (GC) Analysis Method

Purpose: This protocol describes the analysis of this compound using Gas Chromatography for purity assessment and pharmaceutical quality control. [3] [4]

Materials and Equipment:

  • Gas chromatograph with flame ionization detector (FID) or mass spectrometric detector
  • Fused silica capillary column (e.g., DB-5 or equivalent)
  • Derivatization reagents if needed (silylation reagents)

Chromatographic Conditions:

  • Column: 30 m × 0.25 mm ID, 0.25 μm film thickness
  • Injector Temperature: 250°C
  • Detector Temperature: 300°C
  • Carrier Gas: Helium at constant flow of 1.0 mL/min
  • Oven Program: Initial temperature 100°C (hold 1 min), ramp to 300°C at 15°C/min, final hold 10 min

Sample Preparation:

  • Prepare standard solutions at 1 mg/mL in appropriate solvents.
  • For underivatized analysis, dissolve samples in methanol or acetone.
  • For enhanced volatility, consider derivatization with BSTFA or other silylation reagents.
  • Inject 1 μL in split or splitless mode as appropriate.

Validation Parameters: Establish method specificity, linearity, precision, and accuracy according to regulatory guidelines for pharmaceutical analysis.

The following diagram illustrates the complete workflow for stock solution preparation and quality control analysis:

G cluster_prep Stock Solution Preparation cluster_analysis Analytical Quality Control Start Start Protocol Weigh Weigh Reference Standard Start->Weigh Select Select Appropriate Solvent Weigh->Select Aqueous Aqueous Solution Select->Aqueous Water-based Applications DMSO DMSO Solution Select->DMSO Research Applications Dissolve Dissolve Completely Aqueous->Dissolve DMSO->Dissolve QC1 Visual Inspection (Clear, Colorless) Dissolve->QC1 Method Select Analytical Method QC1->Method HPLC HPLC Analysis Method->HPLC Pharmaceutical Analysis GC GC Analysis Method->GC Purity Assessment Verify Verify Concentration/ Purity HPLC->Verify GC->Verify QC2 Passes QC Specifications? Verify->QC2 QC2->Weigh No Store Aliquot and Store Appropriately QC2->Store Yes End Stock Solution Ready for Use Store->End

Storage and Stability Guidelines

This compound stock solutions require proper storage conditions to maintain stability and potency. The solid reference standard should be stored sealed in dry conditions at 2-8°C, protected from light and moisture. [2] For aqueous stock solutions, stability is limited, and fresh solutions should be prepared daily for critical applications. If storage is necessary, keep refrigerated at 2-8°C and discard any unused medicated water within 2 days. [6]

DMSO stock solutions are generally more stable and can be stored at -10°C to -25°C for extended periods. [3] [5] To maximize stability, aliquot stock solutions into working volumes to minimize freeze-thaw cycles. Always label containers with preparation date, concentration, storage conditions, and expiration date. Visually inspect solutions before use; discard any solutions showing precipitation, discoloration, or microbial contamination.

Table 3: Storage and Stability Guidelines

Form Storage Conditions Stability Period Notes Reference
Solid Powder Sealed in dry, 2-8°C Long-term (years) Protect from light and moisture [2]
Aqueous Solution 2-8°C, protected from light ≤2 days For critical applications, prepare fresh daily [6]
DMSO Solution -10°C to -25°C 6-12 months Aliquot to avoid freeze-thaw cycles [3] [5]
Stock Solution for HPLC Variable based on solvent Method-dependent Monitor for degradation [3]

Research Applications and Safety Considerations

Research Applications

This compound serves as a valuable research tool in multiple scientific domains. In microbiology, it functions as a narrow-spectrum antibiotic for studying Gram-positive bacterial infections and investigating antibiotic resistance mechanisms, particularly the MLS~B~ (macrolide-lincosamide-streptogramin B) phenotype. [1] [5] In pharmaceutical research, it is employed as a pharmaceutical reference standard for quality control testing and analytical method development and validation. [3] Additionally, it serves as a critical reagent in biochemical studies of bacterial protein synthesis, specifically for investigating interactions with the 50S ribosomal subunit.

Safety and Regulatory Considerations

When handling this compound, appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn. The compound is classified with the signal word "Warning" and may cause eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2). It may also cause respiratory system effects as a target organ, classified as STOT SE 3. [3] [4]

Environmental precautions include proper disposal of waste material and avoidance of release into the environment. The compound has a water pollutant classification of WGK 2, indicating moderate environmental hazard. [3] From a regulatory perspective, this compound is available as both USP and EP reference standards, making it suitable for regulatory submissions and quality control in pharmaceutical manufacturing. [3] [4]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Solubility: If this compound does not dissolve completely in water, gentle warming (not exceeding 37°C) and stirring can be employed. For DMSO solutions, brief sonication in a water bath may help.
  • HPLC Peak Tailing: Optimize mobile phase pH or consider using a more recent lot of HPLC column. Peak tailing often indicates secondary interactions with stationary phase.
  • Instability in Solution: Always prepare fresh solutions for critical applications. For aqueous solutions, consider using sterile buffers and bacteriostatic agents if long-term storage is unavoidable.
  • Inconsistent Analytical Results: Ensure reference standard is properly stored and handled. Check balance calibration and use appropriate volumetric glassware. Verify HPLC system suitability parameters before analysis.
Calculation and Conversion Formulas

Molarity Calculation:

Concentration Conversion:

Purity Adjustment:

When working with the monohydrate form, note that the molecular weight (461.01 g/mol) already includes the water molecule, so no additional adjustment is necessary for concentration calculations.

Conclusion

This compound is a well-characterized antibiotic with specific applications in pharmaceutical analysis and research. Proper preparation of stock solutions requires attention to solubility characteristics, stability limitations, and appropriate analytical verification. The protocols described herein provide reliable methods for preparing and qualifying stock solutions suitable for various applications, from pharmaceutical quality control to research investigations. By adhering to these detailed protocols and storage recommendations, researchers can ensure the integrity and reproducibility of their experimental results involving this important lincosamide antibiotic.

References

Lincomycin hydrochloride monohydrate stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data of Lincomycin Hydrochloride in Aqueous Solutions

The following tables summarize key quantitative stability data from research findings.

Table 1: Stability in Intravenous Solutions at 25°C [1] Data shows less than 5% degradation over 31 days under these conditions.

Intravenous Solution Storage Temperature Duration Remaining Lincomycin
0.9% Sodium Chloride 25°C 31 days >95%
5% Glucose 25°C 31 days >95%
10% Glucose 25°C 31 days >95%
Sodium Lactate (Hartmann's) 25°C 31 days >95%

Table 2: Forced Degradation and pH Impact [1] Shelf life calculated based on degradation kinetics at 80°C.

Condition Details Degradation / Stability
Optimal pH pH 4 (at 80°C) Most stable (Calculated shelf-life: 4.59 days)
Low pH pH 2 (at 80°C) Least stable (Calculated shelf-life: 0.38 days)
Acidic vs. Basic 60°C in Acid vs. Base Less rapid degradation in acid than in base
Oxidative Stress Hydrogen Peroxide at 60°C Rapid degradation

Table 3: Other Stress Conditions [2] Studies using UV spectroscopy reported degradation rates under various stress conditions.

Stress Condition Details Remaining Lincomycin
UV Light Exposure 30 minutes ~70.0%
Dry Heat 50°C for 30 minutes ~70.1%
Acidic Medium 0.1N HCl ~80.6%
Basic Medium 0.1N NaOH ~110.2% (Indicating stability, possible assay interference)

Experimental Protocol for Assessing Stability in IV Solutions

This detailed protocol is adapted from stability studies that determined lincomycin's shelf-life in common parenteral fluids [1].

Scope and Purpose

This protocol describes the procedure for evaluating the chemical stability of lincomycin hydrochloride when diluted in various intravenous solutions and stored at room temperature for up to 31 days.

Experimental Materials
  • Drug Product: Lincomycin hydrochloride injection (e.g., 600 mg/2 mL).
  • Diluents: Sterile versions of:
    • 0.9% w/v Sodium Chloride Injection
    • 5% w/v Glucose Injection
    • 10% w/v Glucose Injection
    • Compound Sodium Lactate Injection (Hartmann's Solution)
  • Equipment:
    • Class A volumetric flasks or glass vials with polypropylene stoppers.
    • Sterile plastic syringes and needles.
    • Precision water bath capable of maintaining 25.0 ± 0.1°C.
    • pH meter with appropriate calibration buffers.
    • HPLC system with a C18 reverse-phase column and UV detector.
Procedure
  • Solution Preparation: Using aseptic technique, transfer a measured volume of lincomycin injection (e.g., 0.4 mL) into a 200 mL volumetric flask. Dilute to volume with the IV solution under test. Mix thoroughly.
  • Storage: Seal the flask and store it in a controlled-temperature water bath at 25.0 ± 0.1°C under standard laboratory lighting.
  • Sampling: Immediately after preparation (Time 0), and at pre-defined time points (e.g., 1, 4, 7, 11, 14, 24, and 31 days), withdraw duplicate 5 mL samples from the flask.
  • Analysis:
    • Measure the pH of one sample.
    • Analyze all samples by HPLC in triplicate. The typical HPLC conditions are:
      • Mobile Phase: 8% acetonitrile in 50 mM aqueous phosphoric acid, adjusted to pH 3.0.
      • Flow Rate: 1.5 mL/min.
      • Detection: UV at 220 nm.
      • Retention Time: ~11.7 minutes.
Data Analysis
  • Plot the mean lincomycin concentration over time.
  • Determine the degradation rate constant using pseudo-first-order kinetics if significant degradation is observed.
  • The solution is considered stable if it retains ≥90% of the initial lincomycin concentration [2].

Experimental Workflow for Stability Assessment

The diagram below outlines the key steps for conducting a stability study of lincomycin hydrochloride in aqueous solutions.

start Start Stability Study prep Aseptically Prepare Lincomycin in IV Solution start->prep store Store at 25°C ± 0.1°C prep->store sample Withdraw Samples at Pre-set Time Points store->sample analyze Analyze Samples (pH Measurement & HPLC) sample->analyze process Process Data (Calculate % Remaining) analyze->process decide Concentration ≥90%? process->decide stable Solution is Stable decide->stable Yes unstable Solution is Unstable decide->unstable No

Protocol for Forced Degradation and pH Stability Profiling

This protocol outlines how to determine the intrinsic stability of lincomycin hydrochloride under various stress conditions to identify degradation pathways and optimal pH [1].

Scope and Purpose

To investigate the effect of pH and specific stressors on the degradation rate of lincomycin hydrochloride at elevated temperatures to model long-term stability.

Experimental Materials
  • Buffer Solutions: Prepare solutions at pH 2.0 (HCl), 3.1 (Citrate), 4.0 (Acetate), 6.1 (Phosphate), and 8.0 (Phosphate). Adjust all to an ionic strength of 0.5 with sodium chloride.
  • Stress Reagents: 0.1M HCl, 0.1M NaOH, and 0.3% w/v Hydrogen Peroxide (H₂O₂).
  • Equipment: High-temperature water bath (capable of 60°C and 80°C ± 0.2°C), HPLC system.
Procedure
  • pH Stability:
    • Prepare lincomycin solutions (e.g., 0.6 mg/mL) in each buffer solution.
    • Store the solutions in a water bath at 80.0 ± 0.2°C.
    • Withdraw samples at appropriate time intervals and analyze immediately by HPLC.
  • Forced Degradation:
    • Prepare lincomycin solutions and stress with 0.1M HCl, 0.1M NaOH, and 0.3% H₂O₂.
    • Heat the solutions at 60.0 ± 0.2°C for a set period (e.g., 1-24 hours).
    • Neutralize the acid and base samples upon removal from heat before HPLC analysis.
Data Analysis
  • Plot the natural logarithm of concentration versus time for each pH condition.
  • The slope of the linear plot is the degradation rate constant (k).
  • Calculate the shelf-life (t90) for each condition using the formula: t90 = 0.105 / k.

Degradation Pathways and Mechanisms

Understanding the factors that lead to lincomycin degradation is crucial for ensuring drug product stability.

  • pH Dependency: Lincomycin hydrolysis follows first-order kinetics and is highly pH-dependent. The degradation rate is slowest around pH 4, making this the optimal condition for maximum stability. The molecule is most unstable under strong alkaline conditions and at very low pH (e.g., pH 2) [1].
  • Oxidative Degradation: Lincomycin is highly susceptible to oxidative stress, degrading rapidly in the presence of hydrogen peroxide [1].
  • Photocatalytic Degradation: In the environment, lincomycin can be broken down by processes like photocatalysis with TiO2 or ZnO, leading to multiple organic degradation products, some of which may retain ecotoxic properties [3].

Key Recommendations for Application

  • For IV Infusion Solutions: When diluting lincomycin hydrochloride in 0.9% sodium chloride, 5% glucose, or Hartmann's solution, the prepared bag is chemically stable for at least 31 days when stored at 25°C [1]. Always adhere to institutional policies regarding beyond-use dating.
  • For Optimal Formulation: To maximize the shelf-life of aqueous formulations, target a pH of approximately 4.0 [1].
  • For Handling and Storage: Protect lincomycin solutions from intense UV light and high temperatures, as these factors can accelerate degradation [2]. Avoid contact with oxidizing agents.

References

Application Notes: Storage and Stability of Lincomycin Hydrochloride Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Background Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis var. lincolnensis [1]. Its hydrochloride monohydrate salt (CAS # 7179-49-9) is the common form for pharmaceutical use. It acts by inhibiting bacterial protein synthesis through binding to the 23S ribosomal subunit [2]. It is primarily effective against Gram-positive bacteria and anaerobes [1] [2].

2. Storage Conditions for Solid Form For the long-term storage of the solid active pharmaceutical ingredient (API), refrigeration is consistently recommended across suppliers and scientific literature.

  • Recommended Temperature: 2°C to 8°C [3] [4] [5].
  • Packaging: The container should be kept tightly closed in a dry and well-ventilated place [4].
  • Handling: The compound is hygroscopic, meaning it can absorb moisture from the air, which underscores the need for proper sealing [2].

3. Stability in Intravenous Solutions A key stability study investigated the chemical stability of Lincocin injection (containing lincomycin hydrochloride) in commonly used intravenous fluids at room temperature (25°C) [1] [6]. The results are highly relevant for clinical preparation and administration.

Table 1: Stability of Lincomycin Hydrochloride in IV Solutions at 25°C

Intravenous Solution Concentration Studied Storage Duration Degradation Conclusion
0.9% Sodium Chloride 0.6 mg/mL 31 days < 5% Stable [1]
5% Glucose 0.6 mg/mL 31 days < 5% Stable [1]
10% Glucose 0.6 mg/mL 31 days < 5% Stable [1]
Sodium Lactate (Hartmann's) 0.6 mg/mL 31 days < 5% Stable [1]

4. Stability Under Stress Conditions Forced degradation studies provide insight into the intrinsic stability of the molecule and help develop analytical methods. The stability of lincomycin is strongly influenced by pH and temperature [1] [7].

Table 2: Stability of Lincomycin Hydrochloride Under Stress Conditions

Stress Condition Temperature Observation Calculated Shelf-Life
Acidic (pH 2) 80°C Least stable 0.38 days [1]
Basic Solution 60°C More rapid degradation than in acid Not specified [1]
Oxidative (H₂O₂) 60°C Rapid degradation Not specified [1]
Optimum pH (pH 4) 80°C Greatest stability 4.59 days [1]

The degradation under all tested pH conditions followed first-order kinetics [1]. This data confirms that solutions prepared at approximately pH 4 are likely to have optimum stability [1] [6].

Experimental Protocols

Protocol 1: Chemical Stability Study in IV Bags for Long-term Storage Simulation

This protocol is adapted from the stability study to simulate scenarios where prepared IV solutions are stored for several days, such as in remote healthcare settings or "hospital in the home" programs [1].

1. Materials and Equipment

  • Lincocin injection (600 mg/2 mL as lincomycin hydrochloride)
  • IV Solutions: 0.9% Sodium Chloride, 5% Glucose, 10% Glucose, Sodium Lactate (Hartmann's)
  • Sterile plastic syringes and stainless steel needles
  • Clear-glass volumetric flasks (200 mL) with polypropylene stoppers
  • Controlled-temperature water bath (25°C ± 0.1°C)
  • HPLC system with C18 reverse-phase column and UV detector

2. Preparation of Test Solutions

  • Using aseptic technique, transfer 0.4 mL of Lincocin injection into a 200 mL volumetric flask.
  • Dilute to volume with the IV solution under test. This yields a final concentration of approximately 0.6 mg/mL.
  • Seal the flask and store it in the temperature-controlled water bath at 25°C ± 0.1°C.

3. Sampling and Analysis

  • Immediately after preparation (Time 0), remove two 5 mL samples from each flask.
  • Repeat sampling on days 1, 4, 7, 11, 14, 24, and 31.
  • Analyze each sample in triplicate using a validated reverse-phase HPLC method.
    • Mobile Phase: 8% acetonitrile in 50 mM aqueous phosphoric acid (pH 3.0)
    • Flow Rate: 1.5 mL/min
    • Detection: UV at 220 nm
    • Retention Time: ~11.7 minutes [1]
  • Measure the pH of one sample at each time point.

4. Data Interpretation

  • Plot the mean lincomycin concentration remaining (%) versus time for each solution.
  • The formulation is considered stable if it retains more than 95% of the initial concentration [1].

The workflow for this protocol can be summarized as follows, from preparation to data interpretation:

P1 Prepare Test Solutions (Aseptically dilute in IV fluids) P2 Storage (25°C ± 0.1°C) P1->P2 P3 Sampling (Days 0, 1, 4, 7, 11, 14, 24, 31) P2->P3 P4 HPLC Analysis (Mobile Phase: 8% ACN / 50mM H₃PO₄, pH 3) Detection: UV 220 nm P3->P4 P5 Data Interpretation (Stable if >95% potency remains) P4->P5

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol is used to determine the inherent stability of lincomycin hydrochloride and validate analytical methods as stability-indicating.

1. Materials and Equipment

  • Lincomycin hydrochloride standard
  • Degradation agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
  • Buffer solutions (pH 2, 3.1, 4, 6.1, 8) adjusted to ionic strength 0.5 with NaCl
  • Thermostated water baths (60°C ± 0.2°C and 80°C ± 0.2°C)

2. Procedure

  • Prepare a stock solution of lincomycin hydrochloride at 0.6 mg/mL.
  • Acid/Base/Oxidative Degradation: Add an aliquot of the stock solution to the degradation media (HCl, NaOH, H₂O₂). Heat the solutions at 60°C in a water bath. Withdraw samples at appropriate time intervals (e.g., 0, 30, 60, 120 minutes) [1].
  • pH-Rate Profile: Prepare solutions of lincomycin (0.6 mg/mL) in buffers of different pH (2, 3.1, 4, 6.1, 8). Store these solutions at 80°C to accelerate degradation. Withdraw samples at precise time intervals [1].

3. Analysis

  • Quench the reactions if necessary (e.g., by neutralization).
  • Analyze all samples by HPLC using the conditions described in Protocol 1.
  • Plot the logarithm of the remaining lincomycin concentration versus time. A linear relationship confirms first-order degradation kinetics. The slope of the line is the degradation rate constant (k) at that condition [1].

The relationship between degradation conditions and kinetics is structured as follows:

cluster_acid Acidic Condition cluster_base Basic Condition cluster_oxid Oxidative Condition cluster_ph pH-Dependence FD Forced Degradation Study A1 Higher Degradation Rate FD->A1 B1 Highest Degradation Rate FD->B1 O1 Rapid Degradation FD->O1 P1 Greatest Stability at ~pH 4 FD->P1 K Result: First-Order Degradation Kinetics A1->K B1->K O1->K P1->K

Critical Handling and Safety Considerations

  • Safety Data: Commercial lincomycin hydrochloride solutions in methanol are highly flammable and toxic if swallowed, in contact with skin, or inhaled. They may also cause organ damage [4]. Appropriate personal protective equipment (PPE) including gloves, safety glasses, and lab coats should be worn.
  • Microbiological Considerations: While the chemical stability in IV bags is proven for 31 days, the microbiological stability under the same conditions is not addressed in the provided studies. For patient administration, strict aseptic preparation and adherence to shorter in-use expiry times as per institutional guidelines are critical to ensure sterility.
  • Physical Compatibility: The referenced studies confirm chemical stability. Physical compatibility with other drugs, containers, and administration sets should be verified before co-administration or use in complex infusion systems [1].

References

Lincomycin hydrochloride monohydrate degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Conditions and Products

Understanding how and when lincomycin degrades is fundamental for troubleshooting stability issues. The table below summarizes the key factors and the resulting degradation products.

Degradation Condition Key Findings on Stability & Degradation Identified Degradation Products/Pathways
pH Least stable at pH 2 (shelf life 0.38 days at 80°C); Greatest stability near pH 4 (shelf life 4.59 days at 80°C) [1].
Temperature Stable for at least 31 days at 25°C in IV fluids; Follows first-order kinetics at high temperatures [1].
Oxidative Stress Degrades rapidly in hydrogen peroxide [1]. Lincomycin Sulfone [2].
Acid/Base Hydrolysis Less rapid degradation in acid than in base at 60°C [1]. Breakage of the amide bond [1] [3].

| Biotransformation | Efficiently degraded by specific microbial strains [4] [3]. | • N-Demethyl Lincomycin • Methyl 1-Thiolincosaminide • Products from pyrrolidine/pyranose ring modifications [4] [3]. | | Other Impurities | --- | • Lincomycin B Hydrochloride • 7-Epi Lincomycin • Lincomycin 2-Phosphate • Lincomycin EP Impurities A-F [2]. |

Analytical Method for Separation and Identification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for analyzing lincomycin and its degradation products. Here is a detailed protocol adapted from the search results [1] [5] [2].

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm or similar) [1] [5].
  • Mobile Phase: Typically a mixture of a phosphate buffer and acetonitrile. One validated method uses a gradient elution with [5]:
    • Mobile Phase A: 30 mM Phosphate buffer (pH 2.0) : Acetonitrile = 95:5 (v/v)
    • Mobile Phase B: 30 mM Phosphate buffer (pH 2.0) : Acetonitrile = 50:50 (v/v)
  • Flow Rate: 1.0 mL/min [1] [5].
  • Column Temperature: 45°C [5].
  • Injection Volume: 20 µL [5].
  • Detection Wavelength: 210 nm [1] [5].
  • Sample Preparation: Samples should be dissolved in an appropriate solvent (e.g., mobile phase or water) and filtered through a 0.45 µm or 0.22 µm membrane filter before injection.

The workflow for this analytical process is summarized below.

Start Start Prepare Mobile Phase\n(pH 2.0 Phosphate Buffer & ACN) Prepare Mobile Phase (pH 2.0 Phosphate Buffer & ACN) Start->Prepare Mobile Phase\n(pH 2.0 Phosphate Buffer & ACN) HPLC Analysis HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Peaks\n(Lincomycin & Impurities) Identify Peaks (Lincomycin & Impurities) Data Analysis->Identify Peaks\n(Lincomycin & Impurities) Set Parameters\n(45°C, 1.0 mL/min, 210 nm) Set Parameters (45°C, 1.0 mL/min, 210 nm) Prepare Mobile Phase\n(pH 2.0 Phosphate Buffer & ACN)->Set Parameters\n(45°C, 1.0 mL/min, 210 nm) Prepare & Filter Sample\n(0.45 µm filter) Prepare & Filter Sample (0.45 µm filter) Set Parameters\n(45°C, 1.0 mL/min, 210 nm)->Prepare & Filter Sample\n(0.45 µm filter) Prepare & Filter Sample\n(0.45 µm filter)->HPLC Analysis End End Identify Peaks\n(Lincomycin & Impurities)->End

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating a stable lincomycin solution? A1: For maximum stability, a pH around 4.0 is recommended. Studies show lincomycin hydrochloride has the greatest stability near this pH, especially when compared to more acidic or basic conditions [1].

Q2: How long can I store a lincomycin solution for intravenous infusion? A2: When diluted in common IV fluids like 0.9% sodium chloride, 5% glucose, or Hartmann's solution, lincomycin is chemically stable for at least 31 days at 25°C [1]. Always follow aseptic techniques during preparation.

Q3: My HPLC analysis shows unknown peaks. What are the common degradation products I should suspect? A3: Depending on the stress condition, you should look for:

  • Under Oxidative Stress: Lincomycin Sulfone [2].
  • Under Acidic/Basic Hydrolysis or Biodegradation: Products from the breakage of the amide bond, leading to N-Demethyl Lincomycin and Methyl 1-Thiolincosaminide [3] [2].
  • Process-Related Impurities: Look for Lincomycin B, 7-Epi Lincomycin, and other EP-listed impurities [2].

Q4: My recovery of lincomycin from a complex tissue matrix is low. How can I improve the sample preparation? A4: For complex matrices like liver, an effective defatting step is crucial. Using saturated acetonitrile-hexane for defatting has been shown to provide higher recovery rates (~94%) compared to using hexane alone or no defatting. Using acetonitrile as the primary extractant also offers better deproteinization [6].

References

Lincomycin Hydrochloride Stability: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

1. How does pH affect the stability of lincomycin hydrochloride? The degradation rate of lincomycin hydrochloride follows first-order kinetics and is significantly influenced by pH. The table below summarizes its stability at different pH levels when stored at 80°C [1] [2].

pH Condition Calculated Shelf Life at 80°C Stability Level
pH 2 0.38 days Least stable
pH 3.1 Data not provided in search results -
~pH 4 4.59 days Greatest stability
pH 6.1 Data not provided in search results -
pH 8 Data not provided in search results -

Research concludes that solutions prepared at approximately pH 4 are likely to have optimum stability [1] [2]. One study developing an analytical method also noted that a mobile phase at pH 2.0 provided good resolution, suggesting the molecule remains intact under this acidic condition, though this was not a long-term stability study [3].

2. Is lincomycin hydrochloride stable in common intravenous fluids? Yes, studies show that lincomycin hydrochloride is very stable at 25°C in several common intravenous fluids over an extended period. The table below details the stability findings [1] [2].

Intravenous Fluid Storage Temperature Duration Tested Degradation
0.9% Sodium Chloride 25°C ± 0.1°C 31 days < 5%
5% Glucose 25°C ± 0.1°C 31 days < 5%
10% Glucose 25°C ± 0.1°C 31 days < 5%
Sodium Lactate (Hartmann's) 25°C ± 0.1°C 31 days < 5%

3. How does lincomycin behave under forced degradation? When subjected to forced degradation at 60°C, lincomycin hydrochloride shows different degradation rates depending on the stressor [1] [2]:

  • Acid vs. Base: It degrades less rapidly in acidic conditions than in basic solutions.
  • Oxidation: It degrades rapidly in hydrogen peroxide, indicating sensitivity to oxidative stress.

Experimental Protocols for Stability Assessment

Protocol 1: Investigating the Effect of pH on Stability This method is adapted from stability studies that assessed degradation in buffer solutions at elevated temperatures [1].

  • Materials: Lincomycin hydrochloride standard or injection, buffers at various pH values (e.g., pH 2, 3.1, 4, 6.1, 8), controlled-temperature water bath (e.g., 80°C), HPLC system with UV detector.
  • Procedure:
    • Prepare lincomycin hydrochloride solutions (e.g., 0.6 mg/mL) in different pH buffers. Precisely measure the initial pH of each solution.
    • Store the solutions in a controlled-temperature water bath at an elevated temperature such as 80°C.
    • Withdraw samples at predetermined time intervals.
    • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of lincomycin.
    • Plot the logarithm of the concentration against time to determine the degradation rate constant (k) for each pH, confirming first-order kinetics.

Protocol 2: Forced Degradation Studies This protocol is used to validate stability-indicating analytical methods and understand degradation pathways [1] [4].

  • Stress Conditions:
    • Acidic Hydrolysis: Treat a lincomycin solution with 0.1 M to 1 M HCl and heat at 65°C [4].
    • Basic Hydrolysis: Treat a lincomycin solution with 0.1 M to 1 M NaOH and heat at 65°C [4].
    • Oxidative Degradation: Treat a lincomycin solution with 3% H₂O₂ and store at room temperature, protected from light [4].
  • Analysis: Periodically analyze the stressed samples using HPLC to monitor the formation of degradation products and the decrease in the parent lincomycin peak.

Stability Relationships & Testing Workflow

The diagram below illustrates the core relationship between pH and stability, and a logical workflow for conducting stability tests.

pH pH degradation Increased Degradation pH->degradation pH < 4 or > 4 high_temp High Temperature high_temp->degradation analysis HPLC Analysis degradation->analysis stability Determine Stability Profile & Shelf Life analysis->stability

Diagram 1: The relationship between environmental stress and lincomycin degradation. Increased degradation occurs at pH values away from the optimum (~pH 4) and under high-temperature stress, which is quantified via HPLC analysis.

Start Start Prepare Prepare Lincomycin Solutions in different IV fluids or buffers Start->Prepare Store Store under Stress Conditions (e.g., various pH, T=80°C) Prepare->Store Sample Withdraw Samples at time intervals Store->Sample Analyze Analyze by HPLC Sample->Analyze Model Model Degradation Kinetics Analyze->Model Result Report Shelf Life & Optimal Conditions Model->Result

Diagram 2: A general workflow for conducting chemical stability studies on lincomycin hydrochloride.

Key Technical Takeaways

  • Optimal pH is Critical: For long-term storage or experimental preparations, aim to formulate lincomycin solutions at a pH close to 4.0 for maximum stability [1] [2].
  • Proven IV Fluid Compatibility: You can prepare lincomycin infusions in 0.9% sodium chloride, 5% or 10% glucose, and Hartmann's solution with confidence in their chemical stability for at least 31 days at room temperature [1] [2].
  • Use Stability-Indicating Methods: Always use a validated HPLC method to assess stability, as it can distinguish between the intact drug and its degradation products [4] [3].

References

optimizing Lincomycin hydrochloride monohydrate HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Validated HPLC Methods for Lincomycin

The table below summarizes parameters from two robust, peer-reviewed methods suitable for lincomycin analysis in different formulations.

Parameter Method 1: Isocratic for Bulk & Solid Dosage [1] Method 2: Stability-Indicating Gradient [2]
Column Fine pack SIL RPC18 RP-C18 (250 mm × 4.0 mm, 5 μm)
Mobile Phase Methanol:Water (90:10 v/v) Gradient of Acetonitrile and Phosphate Buffer (pH 6.0)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 254 nm 220 nm
Column Temperature Ambient (typically ~25°C) 35°C
Injection Volume Not Specified 20 μL
Retention Time ~3.73 min Monitored over a 15-min gradient program
Key Application Quantification in bulk and solid dosage forms Assay and degradation evaluation in injectable formulations

Frequently Asked Questions & Troubleshooting

Here are solutions to specific issues that users might face during method development and routine analysis.

1. How can I improve the separation of lincomycin from its close impurities, such as lincomycin B?

  • Problem: Inadequate resolution between the main peak and impurities.
  • Solution: Employ an ion-pair reagent in the mobile phase. A method using a C18 column with a mobile phase of acetonitrile and 20 mM methanesulfonic acid in water (isocratic) has been shown to successfully separate lincomycin from lincomycin B and 7-epilincomycin [3]. The ionic modifier helps manage the interaction of these polar compounds with the stationary phase.

2. My method lacks sensitivity for trace analysis. How can I enhance the detection signal?

  • Problem: Lincomycin has weak UV absorption, leading to poor sensitivity at low concentrations.
  • Solution: Consider pre-column derivatization. A recent study derivatized lincomycin with p-toluene sulfonyl isocyanic acid (PTSI), which introduces a strong UV chromophore. This approach significantly improved sensitivity for residue analysis in complex matrices, achieving LODs as low as 25–40 μg/kg in animal tissues [4] [5].

3. How does pH affect the stability and chromatographic behavior of lincomycin?

  • Problem: Inconsistent retention times or on-column degradation.
  • Solution: Control the mobile phase pH carefully. A study on lincomycin stability found it is most stable in acidic conditions around pH 4 [6]. Furthermore, research shows that retention time can be highly dependent on pH; for instance, lincomycin's retention on a C18 column increases with increasing buffer pH [7]. Using a buffered mobile phase and maintaining a pH of 4-6 is generally recommended for robustness.

4. How can I develop a single method for a formulation containing multiple antibiotics?

  • Problem: Simultaneous separation of lincomycin with other antibiotics like spectinomycin or vancomycin is challenging due to differing chemical properties.
  • Solution: A gradient elution method is typically required. For lincomycin and spectinomycin, a method using a phosphate buffer (pH 6.0) and acetonitrile with a gradient program has been successfully validated [2]. For a mix of lincomycin, polymyxin, and vancomycin, a method with a phosphate buffer (pH 2.0) and an acetonitrile gradient was effective [7].

Experimental Protocol: Isocratic Method for Bulk Material

Here is a detailed step-by-step protocol based on Method 1 from the summary table [1].

1. Mobile Phase Preparation: - Carefully measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water. - Mix the solvents thoroughly. Degas the solution by sonication for 10-15 minutes to prevent air bubbles in the HPLC system.

2. Standard Solution Preparation: - Accurately weigh an appropriate quantity of Lincomycin Hydrochloride Monohydrate reference standard. - Dissolve and dilute with the mobile phase to obtain a concentration within the linear range of 5–25 μg/mL.

3. Sample Solution Preparation: - For a solid dosage form (e.g., tablet powder), weigh a portion equivalent to about 50 mg of lincomycin. - Transfer to a volumetric flask, add about 70 mL of mobile phase, and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution. - Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. - Filter a portion of the solution through a 0.45 μm or 0.22 μm membrane filter before injection.

4. Chromatographic Procedure: - Install a C18 column (250 mm length is common) in the HPLC system maintained at ambient temperature. - Set the mobile phase flow rate to 1.0 mL/min and the detector wavelength to 254 nm. - Equilibrate the column by pumping the mobile phase for at least 30 minutes or until a stable baseline is achieved. - Inject the filtered standard and sample solutions (typically 20 μL). - The retention time for lincomycin should be approximately 3.7 minutes.

HPLC Method Development and Troubleshooting Workflow

The following diagram outlines a logical pathway for developing a new method or diagnosing problems with an existing one.

Start Start: Define Analysis Goal A Initial Conditions: C18 Column, 1 mL/min Acetonitrile/Phosphate Buffer UV 210-220 nm Start->A B Poor Peak Shape? A->B C Insufficient Resolution? A->C D Low Sensitivity? A->D E Method Validated B->E No B1 Adjust mobile phase pH (Optimum often 4-6) Use high-purity buffer B->B1 Yes C->E No C1 Flatten gradient or adjust organic modifier ratio. For impurities, use ion-pairing. C->C1 Yes D->E No D1 Consider pre-column derivatization (e.g., PTSI) or use LC-MS D->D1 Yes B1->A C1->A D1->A

References

preventing Lincomycin hydrochloride monohydrate degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Parameters
What pH provides optimal stability? pH ~4.0 is optimal [1]. The degradation follows first-order kinetics at all pH [1].
How does pH affect degradation rate? Stability is lowest in strong acids and increases with pH until around 4.0 [1]. The shelf life at 80°C increases from 0.38 days at pH 2 to 4.59 days at pH 4 [1].
What is the impact of temperature? Higher temperatures significantly accelerate degradation [1]. The drug is stable for at least 31 days at 25°C in various IV solutions, but degrades rapidly at 60°C and 80°C [1].
What environmental factors cause degradation? The drug is susceptible to basic hydrolysis, oxidation, and photocatalysis [2] [1]. It degrades rapidly in hydrogen peroxide and under UVA light in the presence of TiO₂-P25 or ZnO photocatalysts [2] [1].
Which excipients or solutions are compatible? Chemically stable for at least 31 days at 25°C in 0.9% Sodium Chloride, 5% Glucose, 10% Glucose, and Sodium Lactate (Hartmann's) [1].

Experimental Protocols & Troubleshooting

Stability Testing Under Forced Degradation

This protocol helps identify major degradation pathways and products [1].

  • 1. Sample Preparation: Prepare a 0.6 mg/mL lincomycin hydrochloride solution.
  • 2. Stress Conditions:
    • Acidic/Basic Hydrolysis: Add HCl to achieve pH 2 or NaOH to achieve a basic pH. Heat at 60°C [1].
    • Oxidation: Add hydrogen peroxide. Heat at 60°C [1].
  • 3. Analysis: Use Reverse-Phase HPLC with a C18 column. The mobile phase is 8% acetonitrile in 50 mM aqueous phosphoric acid (pH 3.0), with a flow rate of 1.5 mL/min and detection at 220 nm [1].
Monitoring Photocatalytic Degradation

This is crucial for environmental remediation studies [2].

  • 1. Reaction Setup: Prepare an aqueous solution of lincomycin. Adjust the pH to the desired value (4, 7, or 9).
  • 2. Add Catalyst: Add a photocatalyst (e.g., 0.1-2.0 g/L of TiO₂-P25, ZnO, or industrial TiO₂-anatase pigments).
  • 3. Irradiate: Expose the solution to UVA radiation while stirring.
  • 4. Monitor Kinetics: Sample at regular intervals and analyze via HPLC to determine the concentration remaining. The degradation follows pseudo-first-order kinetics; plot ln(C0/C) versus time to determine the rate constant (k) [2].

Degradation Prevention Workflow

The diagram below outlines the logical decision process for protecting Lincomycin Hydrochloride Monohydrate in experiments.

Start Start: Plan Experiment with Lincomycin HCl Monohydrate A Is the solution for storage or long-term reaction? Start->A B Prepare and store solution at pH ~4.0 A->B Yes G Goal: Intentional Degradation? A->G No C Use compatible diluent: 0.9% NaCl, 5-10% Glucose, Sodium Lactate B->C D Store at or below 25°C (Refrigerate if possible) C->D E Protect from light, use amber glassware D->E F Avoid oxidizing agents (e.g., H₂O₂) E->F I Stable Lincomycin Solution F->I H Apply controlled stress: Adjust pH, add oxidant, or use photocatalyst G->H Yes (e.g., for remediation) G->I No

Key Takeaways

To maximize the stability of this compound:

  • Control pH: Maintain a slightly acidic environment (pH ~4) for long-term storage [1].
  • Manage Temperature: Store solutions at room temperature or lower, and avoid heating unless intentionally degrading the compound [1].
  • Shield from Light and Oxidizers: Use amber vessels and avoid contact with oxidizing agents like hydrogen peroxide [2] [1].

References

Lincomycin hydrochloride monohydrate forced degradation studies

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Conditions & Outcomes

The table below summarizes stress conditions known to cause lincomycin degradation, which are essential for validating stability-indicating methods.

Stress Condition Experimental Parameters Degradation Outcome / Rate Key Findings & Stability Notes
Acidic Hydrolysis 0.1 N HCl at 60°C [1] Less rapid degradation at 60°C in acid than in base [1]. Greatest stability observed near pH 4; least stable at pH 2 [1].
Basic Hydrolysis 0.1 N NaOH at 60°C [1] More rapid degradation at 60°C in base than in acid [1]. Significant degradation occurs under basic conditions [1].
Oxidative Degradation 3% H₂O₂ at 60°C [1] Rapid degradation [1]. A potent degradant pathway; handle and store samples carefully.
Thermal Degradation 80°C in buffer solutions [1] Follows first-order kinetics [1]. Kinetic data allows for prediction of degradation rates under various conditions.
Photodegradation UV light (254 nm) at room temperature [2] Significant degradation observed [2]. Drug substance and product should be protected from light during storage.

Analytical Methods for Degradation Studies

Here are detailed protocols for two stability-indicating HPLC methods suitable for analyzing lincomycin and its degradation products.

Method 1: Combined Analysis with Polymyxin & Vancomycin

This method is designed for complex matrices and was validated for a preservation solution containing RPMI 1640 Medium [3].

  • Instrumentation: Standard HPLC-UV system.
  • Column: Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm).
  • Column Temperature: 45 °C.
  • Mobile Phase: Gradient elution with:
    • Mobile Phase A: 30 mM Phosphate Buffer (pH 2.0) : Acetonitrile = 95:5 (v/v)
    • Mobile Phase B: 30 mM Phosphate Buffer (pH 2.0) : Acetonitrile = 50:50 (v/v)
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 20 µL.
  • Key Advantage: The low pH (2.0) of the mobile phase ensures the stability of lincomycin, polymyxin, and vancomycin during analysis and provides good resolution from matrix components [3].
Method 2: Veterinary Formulation Analysis (with Spectinomycin)

This is a simple, validated method suitable for routine quality control of lincomycin, including in the presence of its common companion drug, spectinomycin [2].

  • Instrumentation: Standard HPLC-UV system (e.g., Dionex Ultimate 3000).
  • Column: RP-C18 (250 mm × 4.0 mm, 5 µm).
  • Column Temperature: 35 °C.
  • Mobile Phase: Gradient elution with pH 6.0 Phosphate Buffer (with 600 mg/L hexanesulfonic acid) and Acetonitrile. See table below for gradient program [2].
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • Injection Volume: 20 µL.
Time (min) Buffer (%) Acetonitrile (%)
0 - 2 89 11
2 - 3 89 → 78 11 → 22
3 - 8 78 22
8 - 9 78 → 89 22 → 11
9 - 15 89 11

Table: Gradient program for Method 2 [2].

Workflow for a Forced Degradation Study

The following diagram outlines a systematic workflow for planning and executing a forced degradation study.

cluster_stress Stress Conditions (Select as Required) Start Start: Plan Forced Degradation Study Prep Prepare Stock Solution (Lincomycin HCl in solvent) Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples by HPLC Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1N HCl at 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH at 60°C) Stress->Base Oxid Oxidative Stress (e.g., 3% H₂O₂ at RT) Stress->Oxid Heat Thermal Stress (e.g., 80°C in buffer) Stress->Heat Light Photolysis (e.g., UV 254 nm) Stress->Light Data Interpret Data & Identify Degradants Analyze->Data End End: Validate Stability-Indicating Method Data->End

Frequently Asked Questions (FAQs)

Q1: What is the most stable pH for formulating an aqueous solution of lincomycin hydrochloride? Lincomycin hydrochloride exhibits the greatest stability in acidic conditions around pH 4. Studies show it is least stable at pH 2 and degrades more rapidly in basic solutions [1].

Q2: My HPLC method cannot separate lincomycin from its degradation products. What can I adjust? Consider optimizing your mobile phase pH. Research indicates that using a phosphate buffer at pH 2.0 provides excellent resolution between lincomycin, related antibiotics, and their degradation products. Additionally, increasing the column temperature to 45°C can improve separation efficiency [3].

Q3: How should I store stock solutions of lincomycin for stability testing? For the preservation solution described in the literature, lincomycin, polymyxin, and vancomycin were stable for 4 weeks when stored at -20°C [3]. For other solutions, it is best to confirm stability under your specific storage conditions.

References

Lincomycin hydrochloride monohydrate purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Analysis

For routine quality control, this reverse-phase HPLC method has been validated according to ICH and FDA guidelines and is suitable for assaying purity and detecting degradation products [1].

Summary of Validated HPLC Conditions

Parameter Specification
Column RP-C18 (250 mm × 4.0 mm, 5 μm)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH 6.0)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 35°C
Injection Volume 20 μL
Run Time 15 minutes
Sample Concentration ~5 mg/mL (Lincomycin HCl) in diluent [1]

Gradient Program Details

Time (min) Buffer (%) Acetonitrile (%)
0 - 2 89 11
2 - 3 89 → 78 11 → 22
3 - 8 78 22
8 - 9 78 → 89 22 → 11
9 - 15 89 11

Troubleshooting Common HPLC Issues

Here are solutions to frequent problems encountered during lincomycin analysis:

Issue Possible Causes Suggested Solutions

| Peak Tailing or Broadening | - Column degradation

  • Incorrect mobile phase pH | - Use a guard column. Ensure mobile phase pH is precisely 6.0 [1]. | | Low Response/Noise at 220 nm | - Low analyte concentration
  • Mobile phase UV cutoff | - Confirm sample concentration. Use HPLC-grade, UV-transparent solvents [1] [2]. | | Irreproducible Retention Times | - Unstable mobile phase pH
  • Column temperature fluctuations | - Prepare fresh buffer daily. Use a column oven set to 35°C [1]. | | Multiple Unknown Peaks | - Sample degradation
  • Excipient interference | - Perform forced degradation studies to identify peaks. Validate method specificity [1] [3]. |

Detailed Experimental Protocols

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh about 283 mg of Lincomycin Hydrochloride working reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Buffer:ACN, 89:11) to obtain a concentration equivalent to 5 mg/mL of lincomycin [1].
  • Test Sample Solution: For a formulation, dilute an equivalent of 500 mg of lincomycin hydrochloride to 100 mL with the same mobile phase. For a pure substance, prepare a solution of approximately 5 mg/mL [1].
  • Filtration: Filter all solutions through a 0.45-μm membrane filter before injection into the HPLC system [4].
Forced Degradation Studies (Stability-Indicating Method)

To prove the method can detect degradation products, stress the sample under these conditions [1]:

Stress Condition Example Protocol
Acidic Hydrolysis Treat 1 mg/mL sample solution with 0.1 N HCl. Heat at 65°C and analyze periodically over 1-7 days [1] [2].
Basic Hydrolysis Treat 1 mg/mL sample solution with 0.2 N NaOH. Heat at 65°C and analyze periodically over 1-7 days [1] [2].
Oxidative Degradation Treat sample with 3% H₂O₂. Keep at room temperature, protected from light, and analyze from a few hours up to 7 days [1] [2].
Thermal Degradation Expose solid drug substance or formulation to 70°C (with 40% relative humidity if possible) for up to 3 weeks [1].
Photolytic Degradation Expose solid or solution to UV light (e.g., 254 nm) at room temperature for a few hours to 3 days [1].
Method Validation Parameters

When validating your method, ensure it meets these acceptance criteria [1] [3]:

  • Linearity & Range: Demonstrate linearity from 60% to 140% of the target concentration (e.g., 3-7 mg/mL for a 5 mg/mL assay). A correlation coefficient (R²) of 0.999 or greater is expected [1].
  • Accuracy (Recovery): Perform recovery studies at 80%, 100%, and 120% of the target concentration. The mean recovery should be between 98.0% and 102.0% [1] [4].
  • Precision:
    • Repeatability: Inject six replicates of the standard solution. The %RSD should be ≤ 1.0% [1] [3].
    • Intermediate Precision: Have a second analyst repeat the analysis on a different day or with different equipment. The %RSD between the two sets of results should be ≤ 2.0% [3].
  • Specificity: The method should show no interference from excipients, impurities, or degradation products. Resolution between the main peak and the closest eluting peak should be > 2.0. Using a diode-array detector for peak purity assessment is highly recommended [1] [3].

Analytical Workflow Overview

The following diagram illustrates the complete workflow for purity assessment, from sample preparation to final reporting.

Start Start Purity Assessment Prep Prepare Sample & Standard Solutions Start->Prep HPLC HPLC Analysis with Validated Conditions Prep->HPLC Data Data Acquisition & Peak Integration HPLC->Data Specificity Specificity Check (Peak Purity > 2.0) Data->Specificity Precision Precision Check (%RSD ≤ 1.0%) Specificity->Precision Accuracy Accuracy Check (Recovery 98-102%) Precision->Accuracy Report Generate Purity Report Accuracy->Report

References

Lincomycin hydrochloride monohydrate solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Overview

Lincomycin Hydrochloride Monohydrate is highly soluble in water, but its stability is highly dependent on the solution's pH and temperature [1] [2] [3].

The table below summarizes key solubility and stability data from the search results for quick reference.

Property Reported Data Conditions / Notes Source
Water Solubility 29.3 mg/mL (approx. 63.5 mM) Aqueous solution [2]
50 mg/mL (108.46 mM) Need ultrasonic [3]
Specific Rotation [α]²⁰/D +134 to +139 ° c=1 in H₂O [4]
Melting Point 151 - 158 °C -- [5] [4]
Optimal pH for Stability ~ pH 4 Maximum shelf life at high temperature (80°C) [1]

Stability and Handling Guidelines

For reliable experimental results, managing the stability of this compound in solution is crucial.

  • pH Dependence: A key study found that the degradation of lincomycin hydrochloride follows first-order kinetics and is strongly influenced by pH. When stored at 80°C, it was most stable at pH 4, with a calculated shelf life of 4.59 days. In contrast, at pH 2, the shelf life dropped drastically to only 0.38 days [1]. This indicates that solutions prepared near pH 4 are likely to have optimum stability.
  • Stability in IV Fluids: The same study demonstrated that lincomycin hydrochloride injection (Lincocin) is chemically stable for at least 31 days at 25°C when diluted in common intravenous fluids like 0.9% sodium chloride, 5% glucose, and 10% glucose solutions, with less than 5% degradation [1].
  • Forced Degradation: The compound degrades rapidly in the presence of hydrogen peroxide and is less stable in basic solutions than in acidic ones at elevated temperatures (60°C) [1].
  • Storage Recommendations:
    • Powder: The pure API should be stored sealed in a dry place, ideally between 2-8°C or at room temperature in a cool, dark place (<15°C) [5] [4].
    • Stock Solutions: For solutions in water, prepare freshly and use promptly. If storage is necessary, for DMSO solutions, store at -80°C for up to 6 months or -20°C for 1 month in a sealed container away from moisture [3].

Troubleshooting Common Experimental Issues

Here are answers to potential FAQs that may arise during your work with this compound.

  • Why is my drug precipitating from the solution?

    • Cause: Precipitation can occur if the solution pH deviates significantly from the optimal range or if the solvent system is not appropriate.
    • Solution: Check and adjust the pH of your buffer to be close to pH 4 for maximum stability [1]. For non-aqueous solvents, note that lincomycin hydrochloride is very slightly soluble in acetone [5].
  • How can I improve solubility for in-vivo studies?

    • Protocol: You can use co-solvents. One referenced method suggests preparing a clear stock solution with the following protocol [3]:
      • Prepare a 25.0 mg/mL stock solution in DMSO.
      • Mix 100 μL of this stock with 400 μL of PEG 300.
      • Add 50 μL of Tween-80 and mix well.
      • Add 450 μL of saline to bring the final volume to 1 mL.
    • Advanced Approach: Research is exploring encapsulation in chitosan nanoparticles to enhance solubility, stability, and provide controlled release for applications like topical gels [6].
  • How do I verify the integrity and concentration of my stock solution?

    • Analytical Method: You can use a reverse-phase HPLC method for quantification and purity checks [1].
      • Column: Apollo C18 (150 x 4.6 mm, 5μm)
      • Mobile Phase: 8% acetonitrile in 50 mM aqueous phosphoric acid, adjusted to pH 3.0
      • Flow Rate: 1.5 mL/min
      • Detection: UV at 220 nm
      • Retention Time: ~11.7 minutes
    • Calibration: A validated calibration curve in water at 196 nm showed a linear relationship (R²=0.999) for concentrations ranging from 2-12 μg/mL [6].

The following workflow diagram summarizes the key steps for preparing a stable solution and troubleshooting common problems.

start Start: Prepare Lincomycin Solution step1 Use high purity water as solvent start->step1 step2 Consider pH adjustment towards pH 4 for stability step1->step2 step3 Solution clear and stable? step2->step3 issue1 Potential Issue: Precipitation or Cloudiness step3->issue1 No issue2 Potential Issue: Low Solubility for In-Vivo Study step3->issue2 No success Stable Solution Ready for Experiment step3->success Yes troubleshoot1 Check and adjust pH Verify solvent compatibility issue1->troubleshoot1 troubleshoot1->step3 troubleshoot2 Use co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline issue2->troubleshoot2 troubleshoot2->step3

References

Lincomycin hydrochloride monohydrate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some specific issues you might encounter during your experiments.

1. How can I resolve poor peak shape or splitting for Lincomycin in my HPLC method? Poor peak shape is often related to mobile phase pH or column temperature. Based on recent studies, the following conditions are recommended:

  • Optimal pH: A phosphate buffer at a low pH (around 2.0) has been shown to provide good peak shape for Lincomycin, especially when analyzing it with other compounds [1].
  • Column Temperature: Increasing the column temperature to 45°C can improve peak separation and shape [1].
  • Buffer Concentration: Using a 30 mM phosphate buffer can help achieve a better peak symmetry (≤1.5) compared to lower concentrations [1].

2. Why is the retention time of Lincomycin inconsistent, and how can I stabilize it? Retention time instability can be caused by minor fluctuations in the mobile phase composition or temperature.

  • Mobile Phase: Ensure your mobile phase is freshly prepared and properly pH-adjusted. A phosphate buffer (pH 2.0) and acetonitrile gradient system has proven robust for Lincomycin analysis [1].
  • Column Temperature Control: Use a column oven set to a consistent temperature, such as 35-45°C, to minimize retention time drift [2] [1].

3. What can I do if my method lacks the required sensitivity for trace-level analysis? The sensitivity of an HPLC-UV method can be optimized by adjusting the detection wavelength and sample preparation.

  • Detection Wavelength: The optimal UV detection wavelength for Lincomycin is 210 nm, which offers a good balance between response intensity and baseline noise [1]. While 220 nm is also used, the signal is less intense [3].
  • Sample Pre-concentration: For biological samples like plasma, a protein precipitation step using acetonitrile followed by centrifugation and filtration can help concentrate the analyte and improve sensitivity [4]. For the most sensitive applications (e.g., forensic analysis), switching to an LC-MS/MS method is recommended [5].

4. How can I confirm that my method is specific for Lincomycin in the presence of degradation products? You must perform forced degradation studies (stress testing) to demonstrate specificity.

  • Procedure: Treat a Lincomycin sample under various stress conditions like acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.2N NaOH at 60°C), and oxidative stress (e.g., 3% H₂O₂ at room temperature) [2] [1].
  • Acceptance Criterion: The method is specific if the Lincomycin peak is pure and well-resolved from any degradation product peaks, with no interference from excipients or the sample matrix [2].

Summary of Validated Method Parameters

The tables below consolidate key validation parameters from recent studies to aid in method development and comparison.

Table 1: Chromatographic Conditions from Recent Studies

Parameter Example 1: LC-UV for Preservation Solution [1] Example 2: RP-HPLC for Solid Dosage [6] Example 3: HPLC for Plasma [4]
Column Kinetex EVO C18 (150 mm × 4.6 mm, 2.6 µm) Fine pack SIL RPC18 Not Specified
Mobile Phase Gradient: Phosphate Buffer (pH 2.0) & ACN Isocratic: Methanol:Water (90:10 v/v) Not Specified
Flow Rate 1.0 mL/min 1.0 mL/min Not Specified
Column Temp. 45°C Ambient Not Specified
Detection (λ) UV 210 nm UV 254 nm UV (specific λ not stated)
Injection Volume 20 µL Not Specified 20 µL
Retention Time ~5.5 minutes 3.73 minutes 10.0 – 10.5 minutes

Table 2: Validation Parameters from Various Studies

Parameter Result (Plasma Sample) [4] Result (Solid Dosage) [6] Result (Stability-Indicating) [2]
Linearity (Range) Not fully specified 5 - 25 µg/mL 60% - 140% of test concentration
Correlation (R²) 0.9983 0.9998 0.9999
Precision (% RSD) Promising results (specific value not given) < 2% Meets ICH/FDA criteria
LOD 13.98 µg/mL 0.854 µg/mL Determined
LOQ 4.86 µg/mL 0.258 µg/mL Determined

Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and tables.

1. Sample Preparation: Protein Precipitation from Plasma [4] This protocol is for extracting Lincomycin from broiler chicken plasma, a technique applicable to other biological matrices.

  • Step 1: Centrifuge the separated plasma sample for 20 minutes at 4,500 rpm.
  • Step 2: Transfer 100 µL of the supernatant to a clean tube.
  • Step 3: Add 100 µL of acetonitrile (a 1:1 ratio) to precipitate proteins.
  • Step 4: Homogenize the mixture for 30 seconds using a vortex mixer.
  • Step 5: Centrifuge the homogenized solution again for 20 minutes at 4,500 rpm.
  • Step 6: Filter the supernatant through a 0.45 µm syringe filter.
  • Step 7: Transfer the filtrate to an HPLC vial. An injection volume of 20 µL is typically used.

2. Forced Degradation Study for Specificity [2] [1] This procedure validates that the analytical method can accurately measure Lincomycin in the presence of its degradation products.

  • Preparation: Prepare a solution of Lincomycin at a known concentration (e.g., ~1 mg/mL).
  • Stress Conditions:
    • Acidic Hydrolysis: Treat with 0.1N - 1N Hydrochloric Acid (HCl) at 65°C for up to 7 days.
    • Basic Hydrolysis: Treat with 0.1N - 1N Sodium Hydroxide (NaOH) at 65°C for up to 7 days.
    • Oxidative Degradation: Treat with 0.3% - 3% Hydrogen Peroxide (H₂O₂) at Room Temperature for up to 7 days.
    • Thermal Stress: Heat the solid sample to 70°C (with 40% relative humidity) for up to 3 weeks.
  • Analysis: Periodically inject the stressed samples into the HPLC system and monitor for the appearance of new peaks (degradants) and the decrease in the main Lincomycin peak.

Workflow Diagrams

The following diagrams illustrate the logical workflow for troubleshooting and sample preparation.

troubleshooting Start Start: Poor Peak/Response PeakShape Poor Peak Shape or Splitting Start->PeakShape Retention Retention Time Instability Start->Retention Sensitivity Low Sensitivity Start->Sensitivity pH Adjust Mobile Phase pH to ~2.0 PeakShape->pH Temp Increase Column Temperature to 45°C PeakShape->Temp Buffer Use 30mM Phosphate Buffer PeakShape->Buffer FreshMP Prepare Fresh Mobile Phase Retention->FreshMP ControlTemp Use Column Oven (set to 35-45°C) Retention->ControlTemp Wavelength Set Detection to 210 nm Sensitivity->Wavelength Preconcentrate Pre-concentrate Sample (e.g., Protein Precipitation) Sensitivity->Preconcentrate LCMS Consider switching to LC-MS/MS Sensitivity->LCMS

Diagram 1: A logical workflow for troubleshooting common HPLC issues with Lincomycin analysis.

sample_prep Start Plasma Sample Step1 Centrifuge 20 min at 4,500 rpm Start->Step1 Step2 Transfer 100µL supernatant Step1->Step2 Step3 Add 100µL Acetonitrile (1:1 ratio) Step2->Step3 Step4 Vortex for 30 sec Step3->Step4 Step5 Centrifuge 20 min at 4,500 rpm Step4->Step5 Step6 Filter through 0.45µm syringe filter Step5->Step6 Step7 Inject 20µL into HPLC Step6->Step7

Diagram 2: A step-by-step workflow for sample preparation of Lincomycin from plasma using protein precipitation.

References

Lincomycin hydrochloride monohydrate stability in intravenous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Lincomycin Hydrochloride in IV Solutions

The following table summarizes key quantitative stability data for lincomycin hydrochloride in various intravenous solutions at room temperature (25°C), based on a controlled stability study [1] [2].

Intravenous Solution Storage Temperature Study Duration Reported Degradation Conclusion on Stability
0.9% Sodium Chloride [1] [2] 25°C ± 0.1°C 31 days < 5% Chemically stable for at least 31 days
5% Glucose [1] [2] 25°C ± 0.1°C 31 days < 5% Chemically stable for at least 31 days
10% Glucose [1] [2] 25°C ± 0.1°C 31 days < 5% Chemically stable for at least 31 days
Sodium Lactate (Hartmann's) [1] [2] 25°C ± 0.1°C 31 days < 5% Chemically stable for at least 31 days

> Important Note on Clinical Use: While the chemical stability data is robust, it is crucial to distinguish it from clinical usage guidelines. The product labeling for Lincocin recommends a use-time of 24 hours at room temperature for diluted solutions due to sterility and clinical validation requirements [3]. Always adhere to the manufacturer's instructions and institutional policies for patient administration.

Experimental Protocol: Stability-Indicating HPLC Assay

The stability data above was generated using a validated High-Performance Liquid Chromatography (HPLC) method. Here is a detailed protocol for researchers to replicate this assay [1].

  • Instrument Setup: The analysis was performed using an isocratic HPLC system with a UV detector.
  • Column: An Apollo C18 (150 x 4.6 mm, 5 µm particle size) reverse-phase column with a matching guard column.
  • Mobile Phase: A mixture of 8% acetonitrile in 50 mM aqueous phosphoric acid, adjusted to pH 3.0.
  • Flow Rate: 1.5 mL/min.
  • Detection: UV detection at 220 nm.
  • Injection Volume: 20 µL.
  • Retention Time: Lincomycin hydrochloride elutes at approximately 11.7 minutes under these conditions.
  • Sample Preparation: Dilute the lincomycin sample to a concentration within the validated range of 0.1 to 1.0 mg/mL and filter before injection.

pH and Forced Degradation Profile

Understanding how lincomycin degrades under stress conditions is vital for method development and troubleshooting. The following diagram illustrates its degradation pathways and pH-dependent stability.

lincomycin_stability LIN Lincomycin Hydrochloride Acidic Slower Degradation LIN->Acidic Acid (60°C) Basic Rapid Degradation LIN->Basic Base (60°C) Oxidative Rapid Degradation LIN->Oxidative H₂O₂ (60°C) pH pH Stability at 80°C MostStable Highest Stability at ~pH 4 pH->MostStable LeastStable Lowest Stability at pH 2 pH->LeastStable

Key Insights from Forced Degradation Studies [1] [4]:

  • Acidic vs. Basic Conditions: Lincomycin degrades less rapidly in acidic conditions than in basic solutions at elevated temperatures (60°C) [1].
  • Oxidative Stress: The antibiotic degrades rapidly in the presence of 3% hydrogen peroxide, confirming the need to avoid oxidative stressors [1] [4].
  • Optimal pH for Storage: The drug follows first-order degradation kinetics and has the greatest stability near pH 4 at high temperatures (80°C). Solutions should be formulated and stored in a manner that maintains a pH close to this value for optimum stability [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended IV infusion rate for lincomycin hydrochloride? A1: To avoid severe cardiopulmonary reactions, administer by slow IV infusion at a concentration not exceeding 10 mg/mL and at a rate no faster than 1 g per hour. For example, a 600 mg dose should be infused over at least 1 hour [3].

Q2: Is the chemical stability in IV fluids for 31 days an approved shelf life? A2: No. The 31-day stability refers to chemical stability under controlled laboratory conditions. The commercially available product (Lincocin) has a recommended in-use shelf life of 24 hours at room temperature when diluted, based on sterility assurance and product labeling [3]. The extended data is useful for research contexts but does not override clinical guidelines.

Q3: How does pH affect the stability of lincomycin? A3: pH has a significant impact. Lincomycin is most stable in slightly acidic conditions. One study calculated its shelf life at 80°C was 4.59 days at pH 4, but only 0.38 days at pH 2 [1]. Therefore, solutions prepared at approximately pH 4 are likely to have optimum stability.

References

Lincomycin hydrochloride monohydrate antibiotic susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity and Resistance Profile of Lincomycin

The table below summarizes the activity of Lincomycin against various microorganisms based on information from its official prescribing information [1] [2].

Organism Category Microorganism Clinical Significance (as per FDA Label)
Gram-positive Bacteria Staphylococcus aureus Active both in vitro and in clinical infections
Streptococcus pneumoniae Active both in vitro and in clinical infections
Corynebacterium diphtheriae In vitro activity only (clinical significance unknown)
Streptococcus pyogenes In vitro activity only (clinical significance unknown)
Viridans group streptococci In vitro activity only (clinical significance unknown)
Anaerobic Bacteria Clostridium tetani In vitro activity only (clinical significance unknown)
Clostridium perfringens In vitro activity only (clinical significance unknown)

Key Resistance Mechanisms:

  • Target Site Modification: The primary resistance mechanism is enzymatic methylation of the 23S rRNA in the 50S ribosomal subunit. This is the basis for the MLS₆ (Macrolide-Lincosamide-Streptogramin B) phenotype and can confer cross-resistance to clindamycin and macrolides [1] [2] [3].
  • Novel Mutations: A study in Streptomyces coelicolor identified a novel, high-level resistance mechanism involving an in-frame deletion in a two-component system (genes SCO4597 and SCO4598), resulting in a hybrid gene dubbed linR [4]. While this highlights the potential for diverse resistance, its prevalence in clinical pathogens requires further investigation.

Susceptibility Testing Status and Practical Alternatives

  • No Recognized Interpretive Criteria: The U.S. Food and Drug Administration (FDA) database clearly states that no Susceptibility Test Interpretive Criteria (STIC), or "breakpoints," are currently recognized for lincomycin [5]. This means there are no official standards to categorize bacterial isolates as "Susceptible," "Intermediate," or "Resistant" to lincomycin.
  • Testing Clindamycin as a Surrogate: Due to the lack of lincomycin breakpoints and their shared mechanism of action, clindamycin is used as a functional surrogate for susceptibility testing.
  • Detecting Inducible Resistance: For staphylococci and streptococci, it is critical to test for inducible MLS₆ resistance using the D-zone test [1] [2]. This method involves placing clindamycin and erythromycin disks a specific distance apart on an agar plate seeded with the test bacterium. A positive test is indicated by a blunted zone of inhibition around the clindamycin disk adjacent to the erythromycin disk, signaling that resistance can be induced during therapy.

The following diagram illustrates the workflow for evaluating bacterial susceptibility to lincosamides in a clinical or research setting, using clindamycin as the primary test agent and incorporating the D-zone test for inducible resistance detection.

Start Start: Bacterial Isolate AST Perform Standard Antimicrobial Susceptibility Testing (AST) for Clindamycin Start->AST ResultS Clindamycin Susceptible (S) AST->ResultS ResultR Clindamycin Resistant (R) AST->ResultR ResultI Clindamycin Intermediate (I) or Erythromycin Resistant AST->ResultI ReportS Report: Susceptible to Lincosamides ResultS->ReportS ReportR Report: Resistant to Lincosamides ResultR->ReportR DzoneTest Perform D-Zone Test for Inducible MLSB Resistance ResultI->DzoneTest DzonePos D-Zone Test Positive (Blunted Zone) DzoneTest->DzonePos DzoneNeg D-Zone Test Negative (No Blunted Zone) DzoneTest->DzoneNeg DzonePos->ReportR DzoneNeg->ReportS

Research Implications and Conclusions

For drug development professionals and scientists, the key takeaways are:

  • Focus on Clindamycin for Testing: Given the absence of lincomycin breakpoints, all susceptibility testing strategies and experimental comparisons should be anchored using clindamycin and its well-defined CLSI standards (M100) [6].
  • Incorporate Resistance Detection: Any experimental protocol for evaluating lincosamide susceptibility must include the D-zone test to detect inducible resistance, which is a major clinical concern.
  • Clinical Use is Limited: Lincomycin is reserved for serious infections in penicillin-allergic patients where less toxic alternatives are inappropriate, largely due to the risk of Clostridioides difficile-associated diarrhea (CDAD) [1] [7].

References

Lincomycin hydrochloride monohydrate spectrum of activity Gram-positive

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Understanding how lincomycin works and how bacteria resist it is crucial for research and application.

  • Mechanism of Action: Lincomycin is a lincosamide antibiotic. It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding prevents peptide bond formation [1] [2] [3]. Its structure acts as an analog of the 3' end of L-Pro-Met-tRNA, competing for the ribosomal A and P sites [1].
  • Primary Resistance Mechanism: The most common resistance mechanism is target site modification. This involves enzymatic methylation of a specific adenine residue (A2058) in the 23S rRNA. This modification significantly reduces the binding affinity of not only lincomycin but also macrolides and streptogramin B antibiotics, leading to the so-called MLS₈ (macrolide-lincosamide-streptogramin B) cross-resistance phenotype [1] [3]. Other resistance mechanisms include enzymatic inactivation of the drug and active efflux from the bacterial cell [4] [3].

The diagram below illustrates the mechanism of action and primary resistance pathway.

Lincomycin Lincomycin Ribosome Ribosome Lincomycin->Ribosome Binds to 50S subunit ProteinSynthesis ProteinSynthesis Ribosome->ProteinSynthesis Inhibits ResistanceGene ResistanceGene Methyltransferase Methyltransferase ResistanceGene->Methyltransferase MethylatedRibosome MethylatedRibosome Methyltransferase->MethylatedRibosome Modifies A2058 MethylatedRibosome->Lincomycin Prevents Binding

Comparison with Key Alternatives

Lincomycin's position is best understood in comparison to its main alternative, clindamycin.

Feature Lincomycin Clindamycin
Classification Natural lincosamide [3] Semi-synthetic derivative of lincomycin [1] [3]
Spectrum & Potency Narrow spectrum, primarily Gram-positive and some anaerobes [1] Broader spectrum and higher efficacy; generally more potent, especially against anaerobes [1] [2] [3]
Clinical Use Reserved for serious infections in penicillin-allergic patients [1] [5]; used in veterinary medicine [2] [4] Widely used in human medicine for anaerobic and Gram-positive infections [3]
Cross-Resistance Yes, full cross-resistance with clindamycin [5] Yes, full cross-resistance with lincomycin [5]

Experimental Data and Testing Methods

For researchers, the methodology for determining lincomycin's activity is key.

  • Standard Susceptibility Testing: The ETEST (gradient strip method) is a common technique for determining the Minimum Inhibitory Concentration (MIC) of lincomycin against bacterial isolates like Neisseria gonorrhoeae, though it may be used "off-label" for some species [6]. Broth microdilution (e.g., Sensititre AST plates) and agar dilution are also recognized methods, with the latter often considered a reference standard [6] [7].
  • Protocol for Agar Dilution MIC Testing: A standard protocol can be summarized as follows [6]:
    • Inoculum Preparation: Create a bacterial suspension from a pure culture, adjusted to the density of a 0.5 McFarland standard.
    • Inoculation: Spot the inoculum onto GCVIT agar plates containing serial dilutions of lincomycin using a multi-point inoculator.
    • Incubation: Incubate the plates at 35–37°C in a 5% CO₂ atmosphere for 20–24 hours.
    • MIC Reading: The MIC value is defined as the lowest concentration of antibiotic that completely inhibits visible bacterial growth.
  • Recent Research Findings: Mutasynthesis has been used to create novel lincomycin derivatives. For example, a 4'-pentyl-4'-depropyllincomycin derivative (PELIN) showed enhanced activity against clinical Staphylococcus isolates possessing certain resistance genes (e.g., vgaALC coding for an ABC transporter) compared to the original lincomycin. However, it remained ineffective against strains with constitutive MLS₈ resistance (e.g., ermC gene) [8].

Key Takeaways for Professionals

  • Niche Application: Lincomycin is a well-understood antibiotic with a narrow Gram-positive spectrum. Its clinical use in human medicine is very limited, serving as a second-line agent for penicillin-allergic patients [1] [5].
  • Superior Alternative: Clindamycin has largely superseded lincomycin due to its superior pharmacokinetics, broader spectrum, and higher potency, particularly against anaerobic bacteria [1] [3].
  • Resistance is Prevalent: The widespread MLS₈ resistance mechanism severely limits the utility of both lincomycin and clindamycin. Susceptibility testing is essential before considering their use [1] [5].
  • Research Focus: Current scientific interest involves creating novel derivatives through mutasynthesis and structural modification to overcome existing resistance mechanisms, showing promise in early studies [8].

References

Lincomycin hydrochloride monohydrate reference standard verification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Lincomycin Hydrochloride Reference Standards

The table below summarizes the key specifications for the primary reference standards available from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as a certified secondary standard.

Feature USP Primary Standard [1] [2] EP Primary Standard [3] [4] Certified Pharmaceutical Secondary Standard [5]
Product Type Pharmaceutical Primary Standard Pharmaceutical Primary Standard Certified Reference Material (CRM)
Catalog Number 1367005 [1] [2] L0650000 (100 mg) / Y0001393 (10 mg) [3] [4] PHR1657 [5]
Intended Use For quality tests as specified in USP compendia [2] For laboratory tests as prescribed in the European Pharmacopoeia [4] For quality control, method development; alternative to in-house standards [5]
Traceability N/A (Definitive Standard) N/A (Definitive Standard) Traceable to both USP (1367005) and EP (L0650000) primary standards [5]
Packaging 200 mg [1] 100 mg or 10 mg (for system suitability) [3] [4] 1 g [5]
Storage Temperature Information on certificate [1] +5°C ± 3°C (L0650000) / -20°C ± 5°C (Y0001393) [3] -10 to -25°C [5]
Price $283.00 (200 mg) [1] €79 (100 mg or 10 mg) [3] Not specified in search results
Key Documentation Supplied with Certificate [1] Supplied with Certificate [3] Certificate of Analysis (ISO 17034 & 17025 certified) [5]

Experimental Protocols and Analytical Applications

Reference standards are used to ensure the identity, strength, quality, and purity of pharmaceuticals. Here are the typical analytical applications and a detailed protocol for testing using these standards.

  • Common Analytical Techniques: The listed standards are suitable for use in various chromatography techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) [5] [2].
  • Advanced Detection Methods: Research continues to develop simpler and faster detection methods. One recent study describes a smartphone-assisted colorimetric sensor using a composite nanozyme (Cu-BDC@Ag2O) for rapid visual detection of Lincomycin Hydrochloride, achieving results within 4 minutes [6]. While this novel method may not yet be official, it highlights the evolving landscape of analytical techniques.

A generalized protocol for quantifying Lincomycin Hydrochloride in a sample using HPLC with a reference standard is as follows:

  • Preparation of Standard Solutions: Accurately weigh and dissolve the Lincomycin Hydrochloride reference standard in a suitable solvent to prepare a series of solutions of known concentration.
  • Preparation of Sample Solutions: Prepare the test sample (e.g., a pharmaceutical formulation) in the same solvent.
  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system under the validated method conditions. Common parameters include a C18 column and a UV or PDA detector.
  • Calibration Curve: Plot the peak area versus the concentration of the standard solutions to create a calibration curve.
  • Quantification: Calculate the concentration of Lincomycin Hydrochloride in the test sample by comparing its peak area to the calibration curve.

The logical workflow for this standard verification process is summarized in the diagram below.

Start Start: Prepare Reference Standard StdSoln Prepare Standard Solutions Start->StdSoln HPLC HPLC Analysis StdSoln->HPLC SampleSoln Prepare Sample Solutions SampleSoln->HPLC CalCurve Create Calibration Curve HPLC->CalCurve Quantify Quantify Sample CalCurve->Quantify Verify Purity/Identity Verified Quantify->Verify

Key Selection Guide

  • For Official Compendial Testing: You must use the primary standard specified by the pharmacopeia under which you are testing (e.g., the USP standard for USP methods, the EP standard for EP methods) [4] [2].
  • For Cost-Effective Routine QC: The pharmaceutical secondary standard is a convenient and qualified alternative for routine quality control, release testing, and method development, as it is certified to be traceable to the primary standards of both USP and EP [5].
  • For System Suitability: The EP offers a specific 10 mg vial of "Lincomycin hydrochloride for system suitability" (Y0001393) intended for tests prescribed in the pharmacopoeia, such as ensuring chromatographic system performance before a run [3] [4].

References

Lincomycin hydrochloride monohydrate vs celesticetin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview at a Glance

The table below summarizes the core characteristics of these two lincosamide antibiotics based on the available literature.

Feature Lincomycin Hydrochloride Monohydrate Celesticetin
Chemical Classification Lincosamide antibiotic [1] Lincosamide antibiotic [2]
Natural Source Streptomyces lincolnensis [1] [3] Streptomyces caelestis [4]
Core Chemical Structure Amino acid + octose amino saccharide with a methylsulfhydryl group (-SCH₃) [2] Amino acid + octose amino saccharide with a salicylate moiety [2]
Clinical Relevance Used clinically; precursor for clindamycin [2] An antibacterial agent; not typically used directly in human medicine [4] [2]
Key Differentiating Feature Ornamented with a sulfur-containing methyl group [2] Ornamented with a salicylic acid derivative [2]

Stability and Experimental Data for Lincomycin

While direct comparative data is limited, detailed stability studies are available for Lincomycin Hydrochloride, which is crucial for its pharmaceutical formulation.

Stability in Intravenous Fluids at 25°C (Room Temperature) [1]:

  • Method: Lincomycin hydrochloride (600 mg/2 mL) was diluted in four common IV fluids (Sodium Lactate/Hartmann's, 0.9% Sodium Chloride, 5% Glucose, 10% Glucose) to a concentration of 0.6 mg/mL and stored at 25°C.
  • Analysis: Samples were taken over 31 days and analyzed using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection at 220 nm [1].
  • Key Finding: The drug was found to be chemically stable for at least 31 days in all tested solutions, with less than 5% degradation [1].

Effect of pH and Temperature on Stability [1]:

  • Method: Forced degradation studies were performed by heating lincomycin solutions at elevated temperatures (60°C and 80°C) in buffers of different pH levels (pH 2-8).
  • Analysis: Degradation was monitored, and kinetics were analyzed.
  • Key Findings:
    • Degradation followed first-order kinetics at all pH levels.
    • It was least stable in strong acid (pH 2) and most stable near pH 4 [1].

Biosynthesis and Potential for Novel Hybrids

Recent research has elucidated the final steps in the biosynthesis of both antibiotics, revealing a key divergence that accounts for their structural differences. This knowledge has been leveraged to create new hybrid antibiotics [2].

Intermediate Common Lincosamide Intermediate LmbF LmbF (β-elimination) Intermediate->LmbF CcbF CcbF (Decarboxylation) Intermediate->CcbF LincomycinPath Lincomycin Pathway CelesticetinPath Celesticetin Pathway LmbG LmbG (Methylation) LmbF->LmbG Lincomycin Lincomycin (-SCH₃ group) LmbG->Lincomycin Ccb5 Ccb5 (Reduction) CcbF->Ccb5 Desalicetin Desalicetin Ccb5->Desalicetin Ccb2 Ccb2 (CoA Ligase) Ccb1 Ccb1 (Acyltransferase) Ccb2->Ccb1 HybridLib Library of Hybrid Lincosamides Ccb2->HybridLib Celesticetin Celesticetin (Salicylate group) Ccb1->Celesticetin Ccb1->HybridLib Desalicetin->Ccb1 Salicylate Salicylic Acid Salicylate->Ccb2

The diagram above illustrates the divergent biosynthetic pathways and the combinatorial approach:

  • Pathway Divergence: The key difference arises from the processing of a mycothiol-derived cysteine residue in a common intermediate. In the lincomycin pathway, the enzyme LmbF performs a β-elimination, leading to a sulfhydryl group that is later methylated by LmbG. In the celesticetin pathway, the homologous enzyme CcbF performs a different reaction (decarboxylation), ultimately preserving a two-carbon chain on the sulfur atom [2].
  • Salicylate Attachment: The final step in celesticetin biosynthesis is the attachment of salicylic acid to the intermediate "desalicetin." This is catalyzed by two enzymes: Ccb2 (which activates salicylic acid by forming a CoA conjugate) and Ccb1 (an acyltransferase that transfers the salicylate from CoA to desalicetin) [2].
  • Combinatorial Biosynthesis: Researchers have exploited the relaxed substrate specificity of Ccb1, Ccb2, and other biosynthetic enzymes from the celesticetin pathway. By combining these enzymes with intermediates from the lincomycin pathway in vitro, they successfully created a library of over 150 novel hybrid lincosamide compounds. Some of these chimeras demonstrated antibacterial properties more pronounced than lincomycin, highlighting the potential of this approach for drug development [2].

Research Implications and Future Directions

The comparative information highlights distinct research and application pathways for these compounds:

  • Lincomycin Hydrochloride: The extensive stability data [1] supports its reliable use in clinical settings, particularly in intravenous formulations for hospitalized patients. Its role as a direct therapeutic agent and a starting material for semi-synthesis (like clindamycin) is well-established.
  • Celesticetin: While not a major clinical drug itself, understanding its biosynthesis, particularly the function of enzymes like Ccb1 and Ccb2, opens doors for engineering novel antibiotics. The successful creation of a hybrid library [2] demonstrates a powerful strategy to overcome the limited structural diversity of natural lincosamides.

References

Lincomycin Hydrochloride Monohydrate: USP Quality Control Standards

Author: Smolecule Technical Support Team. Date: February 2026

Test Parameter USP Compendial Requirement Analytical Technique
Chemical Structure Monohydrate, monohydrochloride salt of Lincomycin [1] -
Molecular Weight 461.01 (for monohydrate hydrochloride form) [1] -
Potency Not less than 790 µg of lincomycin (C18H34N2O6S) per mg [2] -
Identification Meets requirements [2] Infrared Absorption [2]
Specific Rotation Between +135° and +150° [2] Polarimetry [2]
pH Between 3.0 and 5.5 (in a 1 in 10 solution) [2] Potentiometry [2]
Water Content Between 3.0% and 6.0% [2] Karl Fischer Titration (Method I) [2]
Related Substance (Lincomycin B) Area of Lincomycin B peak is not greater than 5.0% of the sum of Lincomycin and Lincomycin B peaks [2] Liquid Chromatography (HPLC) [2]
Assay Quantification of lincomycin content [2] Reversed-Phase HPLC with UV detection at 210 nm [2]

Detailed Experimental Protocol: USP Assay Method

The USP details a specific reversed-phase High-Performance Liquid Chromatography (HPLC) method for the assay, which is a core quantitative test [2].

  • Mobile Phase Preparation: A mixture of water, acetonitrile, and methanol (780:150:150). The water is first adjusted to pH 6.0 using phosphoric acid and ammonium hydroxide. The mobile phase must be filtered and degassed before use [2].
  • Standard and Assay Preparation: A reference standard and the test sample are accurately weighed and dissolved in the mobile phase to obtain solutions with a known concentration of about 1.2 mg/mL. Sonication may be used to aid dissolution [2].
  • Chromatographic System: The analysis uses an HPLC system with the following parameters [2]:
    • Detector: Ultraviolet (UV) at 210 nm
    • Column: 4.6-mm × 25-cm column that contains 5-µm packing L7 (typically a base-deactivated silica column, e.g., C8 or C18)
    • Column Temperature: 46 °C
    • Flow Rate: About 1 mL per minute
  • System Suitability Requirements: Before the analysis, the system must meet specific criteria to ensure it is working correctly [2]:
    • Tailing Factor: Not more than 1.3 for the main lincomycin peak.
    • Theoretical Plates: Not less than 4000 for the main lincomycin peak.
    • Relative Standard Deviation: Not more than 2.0% for replicate injections of the standard.

The workflow below illustrates the key stages of this quality control process:

start Start QC Analysis step1 Prepare Mobile Phase (Water, Acetonitrile, Methanol) Adjust to pH 6.0 start->step1 step2 Prepare Standard and Sample Solutions step1->step2 step3 Set Up HPLC System Column: L7, 5µm, 46°C Detector: UV 210 nm step2->step3 step4 Run System Suitability Check Tailing Factor, Theoretical Plates, RSD step3->step4 step5 Inject Samples and Record Chromatograms step4->step5 step6 Calculate Potency and Check Impurities step5->step6 end Generate Report of Analysis step6->end

Reference Standards and Additional Context

  • Reference Standards: For the tests described above, official compendial Reference Standards are required. These are highly characterized materials with a defined potency, used to calibrate instruments and validate methods [3] [4] [5].
    • Primary Standards: Supplied directly by pharmacopeial bodies like the USP. They are the ultimate source of traceability for compendial methods [4].
    • Secondary Standards: Qualified against a primary standard. They provide a convenient and cost-effective alternative for routine quality control testing in laboratories [3] [5].
  • Scope of Standards: It is important to note that these reference materials are intended for use in quality control tests and assays. They are not meant for administration to humans or animals [4].

References

Lincomycin hydrochloride monohydrate batch analysis comparison

Author: Smolecule Technical Support Team. Date: February 2026

Key Manufacturers and Market Landscape

Understanding the key players in the Lincomycin Hydrochloride market is a foundational step for any comparison. The following manufacturers are frequently cited across multiple market reports.

Region/Type Company Name
Global / Human & Veterinary Medicine [1] Pfizer Inc., Hospira Inc., Zhejiang Hisun Pharmaceutical Co. Ltd., Huvepharma, Changzhou Siyao Pharmaceuticals Co. Ltd.
China / Active Pharmaceutical Ingredient (API) [2] [3] North China Pharmaceutical Group Corp. (NCPC), Anhui Wanbei Pharmaceutical Group Co. Ltd., Henan Huaxing, Topfond, Hisoar, Xinyu, Pukang, Jiangxi Guoyao

Analytical Methods for Quality Assessment

While not a direct batch comparison, the core of batch analysis lies in robust detection and quantification methods. Recent scientific studies have refined protocols for detecting Lincomycin residues, which can be adapted for quality control. The table below compares two advanced techniques.

Attribute HPLC-UVD Method [4] ic-ELISA Method [5]
Principle High-Performance Liquid Chromatography with UltraViolet Detection Indirect competitive Enzyme-Linked Immunosorbent Assay
Key Application Detecting LIN residues in various animal tissues and milk Detecting LIN residues in pork and milk
Limit of Detection (LOD) 25–40 μg/kg 0.81–1.20 μg/kg
Limit of Quantification (LOQ) 40–60 μg/kg 2.09–2.29 μg/kg
Recovery Rate 71.11% to 98.30% 81.9% to 108.8%
Advantages High sensitivity, cost-effective, broad applicability High specificity, simplicity, rapid for high-throughput screening
Experimental Workflow Sample extraction → Purification (SPE) → Derivatization → HPLC-UVD analysis Sample preparation → Incubation with LIN-specific antibody → Colorimetric analysis

To help visualize the general process of batch analysis using these techniques, here is a workflow diagram based on the described methodologies.

Batch Analysis General Workflow cluster_1 Sample Preparation cluster_2 Analysis Technique cluster_3 Data & Comparison start Sample Collection (Lincomycin Batch) prep1 Extraction (Solvent: Acetonitrile) start->prep1 prep2 Purification & Enrichment (Sorbents, Solid Phase Extraction) prep1->prep2 prep3 Derivatization (Reagent: PTSI for HPLC) prep2->prep3 analysis1 Instrumental Analysis (HPLC-UVD) prep3->analysis1 data1 Quantitative Data (Concentration, Purity) analysis1->data1 analysis2 Immunoassay (ic-ELISA) analysis2->data1 data2 Performance Comparison (vs. Reference Standards) data1->data2

Market Context and Formulations

Placing the product within the broader market context can be valuable for your audience.

  • Market Size and Growth: The global Lincomycin Hydrochloride market is projected to grow from 2025 to 2031, with a compound annual growth rate (CAGR) [2]. The Lincomycin Antibiotics market specifically was estimated at USD 350 million in 2024 and is expected to reach USD 552.34 Million by 2033 [1].
  • Product Formulations: For a complete comparison guide, you may need to consider different formulations. The market offers Lincomycin Hydrochloride in various forms, including Tablets, Capsules, and Injections [2] [1] [6].
  • Key Applications: The primary applications are in Human Medicine (hospitals, clinics) and Veterinary Medicine for treating bacterial infections [2] [1] [3].

How to Proceed with Your Comparison

Since the direct batch analysis data is not publicly available, you might consider these approaches:

  • Contact Manufacturers Directly: Reach out to the technical departments of the key manufacturers listed to request certificates of analysis (CoAs) or comparative stability data for their products.
  • Consult Pharmacopoeias: Refer to official compendia like the USP (United States Pharmacopeia) or EP (European Pharmacopoeia) for standard quality specifications and testing methods for Lincomycin Hydrochloride.
  • Conduct Independent Testing: For a truly objective guide, performing your own laboratory analysis of samples sourced from different manufacturers using the methodologies outlined above would provide the most reliable and direct comparison.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

460.2010004 Da

Monoisotopic Mass

460.2010004 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6T05Z2B68

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lincomycin Hydrochloride is the hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7179-49-9

Wikipedia

Lincomycin hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Czarniak P, Boddy M, Sunderland B, Hughes JD. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Drug Des Devel Ther. 2016 Mar 7;10:1029-34. doi: 10.2147/DDDT.S94710. eCollection 2016. PubMed PMID: 27022242; PubMed Central PMCID: PMC4789844.
2: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy study comparing multidose of lincomycin hydrochloride capsule 500 mg with multidose cefpodoxime proxetil tablet 200 mg in patients with tonsillitis, sinusitis. J Indian Med Assoc. 2012 Aug;110(8):580-3. PubMed PMID: 23741829.
3: Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. J Sep Sci. 2014 Oct;37(19):2682-7. doi: 10.1002/jssc.201400166. Epub 2014 Aug 20. PubMed PMID: 25044425.
4: Sreeshitha Gouri S, Venkatachalam D, Dumka VK. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves. Trop Anim Health Prod. 2014 Aug;46(6):1099-102. doi: 10.1007/s11250-014-0595-4. Epub 2014 May 4. PubMed PMID: 24792222.
5: Bokhari TH, Rizvi FA, Roohi S, Hina S, Ahmad M, Khalid M, Iqbal M. Preparation, biodistribution and scintigraphic evaluation of (99m)Tc-lincomycin. Pak J Pharm Sci. 2015 Nov;28(6):1965-70. PubMed PMID: 26639473.
6: Berry SL, Read DH, Walker RL, Famula TR. Clinical, histologic, and bacteriologic findings in dairy cows with digital dermatitis (footwarts) one month after topical treatment with lincomycin hydrochloride or oxytetracycline hydrochloride. J Am Vet Med Assoc. 2010 Sep 1;237(5):555-60. doi: 10.2460/javma.237.5.555. PubMed PMID: 20807134.
7: Hu Y, Li G, Zhang Z. A flow injection chemiluminescence method for the determination of lincomycin in serum using a diperiodato-cuprate (III)-luminol system. Luminescence. 2011 Sep-Oct;26(5):313-8. doi: 10.1002/bio.1230. Epub 2010 Oct 23. PubMed PMID: 22021244.
8: Harvey RG, Noble WC, Ferguson EA. A comparison of lincomycin hydrochloride and clindamycin hydrochloride in the treatment of superficial pyoderma in dogs. Vet Rec. 1993 Apr 3;132(14):351-3. PubMed PMID: 8488640.
9: Fateeva LI, Poliak MS. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis]. Antibiotiki. 1977 Jul;22(7):624-9. Russian. PubMed PMID: 883807.
10: Albarellos GA, Montoya L, Denamiel GA, Velo MC, Landoni MF. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. J Vet Pharmacol Ther. 2012 Dec;35(6):534-40. doi: 10.1111/j.1365-2885.2011.01355.x. Epub 2011 Dec 2. PubMed PMID: 22132730.
11: Umemura E, Wakiyama Y, Kumura K, Ueda K, Masaki S, Watanabe T, Yamamoto M, Hirai Y, Fushimi H, Yoshida T, Ajito K. Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. J Antibiot (Tokyo). 2013 Mar;66(3):195-8. doi: 10.1038/ja.2012.107. Epub 2012 Dec 12. PubMed PMID: 23232934.
12: LEWIS C, STERN KF, GRADY JE. COMPARISON IN LABORATORY ANIMALS OF THE ANTIBACTERIAL ACTIVITY AND ABSORPTION OF LINCOMYCIN HEXADECYLSULFAMATE TO LINCOMYCIN HYDROCHLORIDE. Antimicrob Agents Chemother (Bethesda). 1964;10:13-7. PubMed PMID: 14287918.
13: Cao S, Song S, Liu L, Kong N, Kuang H, Xu C. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey. Immunol Invest. 2015;44(5):438-50. doi: 10.3109/08820139.2015.1021354. PubMed PMID: 26107744.
14: He G, Chen X, Yin Y, Cai W, Ke W, Kong Y, Zheng H. Preparation and antibacterial properties of O-carboxymethyl chitosan/lincomycin hydrogels. J Biomater Sci Polym Ed. 2016;27(4):370-84. doi: 10.1080/09205063.2015.1132616. Epub 2016 Jan 17. PubMed PMID: 26675323.
15: Wakiyama Y, Kumura K, Umemura E, Masaki S, Ueda K, Watanabe T, Yamamoto M, Hirai Y, Ajito K. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. J Antibiot (Tokyo). 2016 Jun;69(6):428-39. doi: 10.1038/ja.2015.125. Epub 2015 Dec 16. PubMed PMID: 26669751.
16: [New preparations: lincomycin hydrochloride; chlorophyllypt]. Farmatsiia. 1974 Mar-Apr;23(2):90-4. Russian. PubMed PMID: 4849249.
17: Chaleva E, Dzhurov A. [Toxicological and pharmacokinetic research on lincomycin hydrochloride in broiler chickens and layer hens]. Vet Med Nauki. 1987;24(8):55-63. Bulgarian. PubMed PMID: 3439027.
18: Kleinberg J, Dea FJ, Anderson JA, Leopold IH. Intraocular penetration of topically applied lincomycin hydrochloride in rabbits. Arch Ophthalmol. 1979 May;97(5):933-6. PubMed PMID: 444130.
19: Sun Q, Shi Y, Wang F, Han D, Lei H, Zhao Y, Sun Q. Study on the effects of microencapsulated Lactobacillus delbrueckii on the mouse intestinal flora. J Microencapsul. 2015;32(7):669-76. doi: 10.3109/02652048.2015.1057249. Epub 2015 Sep 7. PubMed PMID: 26471401.
20: Nakagawa K, Watanabe K, Kihara N, Koyama M, Suzuki T, Kato Y, Saito A, Nakayama I, Tomizawa M, Matsui K, Abe M, Fujimori I, Obana M, Okubo H, Okamoto Y, Ueda Y, Maehara K, Soejima R, Sawae Y, Matsumoto K. [Comparative test of the effectiveness of clindamycin phosphate and lincomycin hydrochloride on acute pneumonia (I)]. Kansenshogaku Zasshi. 1982 May;56(5):391-402. Japanese. PubMed PMID: 6811677.

Explore Compound Types